Elopiprazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-7-yl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O/c24-19-6-4-17(5-7-19)21-9-8-20(25-21)16-26-11-13-27(14-12-26)22-3-1-2-18-10-15-28-23(18)22/h1-10,15,25H,11-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNHBJGIQAEIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(N2)C3=CC=C(C=C3)F)C4=CC=CC5=C4OC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151109 | |
| Record name | Elopiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115464-77-2 | |
| Record name | 1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115464-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elopiprazole [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115464772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elopiprazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELOPIPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/419A0R564U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Elopiprazole: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Elopiprazole (also known as DU 29894) is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it never reached the market, its unique pharmacological profile as a potent and selective dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist continues to be of interest in the field of neuropharmacology. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, drawing from the available preclinical data. Due to the limited public availability of the primary research data, this guide also incorporates illustrative data from pharmacologically similar compounds and outlines standard experimental protocols relevant to its characterization.
Core Mechanism of Action
This compound's primary mechanism of action is characterized by a dual interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis: the dopaminergic and serotonergic systems. Specifically, it acts as an antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT1A receptors[1]. This profile suggests a potential for antipsychotic efficacy with a reduced risk of certain side effects compared to traditional neuroleptics.
Dopamine D2 and D3 Receptor Antagonism
Serotonin 5-HT1A Receptor Agonism
Agonism at 5-HT1A receptors is a key feature of several atypical antipsychotics and is associated with a reduction in extrapyramidal side effects and potential benefits for cognitive and affective symptoms. This compound is reported to be an agonist at the 5-HT1A receptor[1][4]. This action is thought to modulate dopamine release in various brain regions, contributing to a more favorable side-effect profile.
Quantitative Pharmacological Data
Precise quantitative data for this compound's binding affinities and functional potencies are not widely published. The following table summarizes the known qualitative information for this compound and provides illustrative quantitative data for aripiprazole, a clinically used antipsychotic with a partially overlapping mechanism of action.
| Target | This compound Activity | Illustrative Data (Aripiprazole) Ki (nM) |
| Dopamine D2 Receptor | Antagonist | 0.34 |
| Dopamine D3 Receptor | Antagonist | 0.8 |
| Serotonin 5-HT1A Receptor | Agonist | 1.7 |
| Serotonin 5-HT2A Receptor | Not specified | 3.4 (Antagonist) |
Note: Aripiprazole data is provided for illustrative purposes to indicate the expected range of affinities for a compound with this mechanism of action.
Signaling Pathways
The interaction of this compound with its primary targets initiates downstream intracellular signaling cascades.
Dopamine D2/D3 Receptor Signaling
As an antagonist at D2 and D3 receptors, which are Gαi/o-coupled, this compound is expected to block the dopamine-induced inhibition of adenylyl cyclase. This would lead to a relative increase in intracellular cyclic AMP (cAMP) levels in cells where these receptors are being stimulated by dopamine.
Serotonin 5-HT1A Receptor Signaling
As an agonist at 5-HT1A receptors, which are also Gαi/o-coupled, this compound would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Experimental Protocols
Detailed experimental protocols for the pharmacological characterization of this compound are not publicly available. The following sections describe standard methodologies that would be employed to determine the binding affinity and functional activity of a compound like this compound.
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing human D2 receptors (e.g., CHO-K1 or HEK293).
-
Radioligand: [³H]Spiperone or [³H]Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound: this compound at various concentrations.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
-
Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT1A receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing human 5-HT1A receptors (e.g., HeLa or CHO cells).
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific binding control: Serotonin (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.6.
-
Test compound: this compound at various concentrations.
-
-
Procedure: The procedure is analogous to the D2 receptor binding assay described above.
Functional Assays
These assays measure the biological response following receptor binding, determining whether a compound is an agonist, antagonist, or inverse agonist.
-
Objective: To determine the functional potency (IC50) of this compound as a D2 receptor antagonist.
-
Materials:
-
Whole cells expressing human D2 receptors.
-
Dopamine (agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of dopamine in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit.
-
Plot the inhibition of dopamine-induced suppression of cAMP accumulation against the concentration of this compound to determine the IC50 value.
-
-
Objective: To determine the functional potency (EC50) and efficacy of this compound as a 5-HT1A receptor agonist.
-
Materials:
-
Cell membranes expressing 5-HT1A receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to reduce basal binding).
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
This compound at various concentrations.
-
-
Procedure:
-
Incubate the cell membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound.
-
Allow the binding to proceed (e.g., 60 minutes at 30°C).
-
Separate bound from free [³⁵S]GTPγS by filtration.
-
Measure the radioactivity on the filters.
-
Plot the stimulation of [³⁵S]GTPγS binding against the concentration of this compound to determine the EC50 and Emax values.
-
Conclusion
This compound is a pharmacologically interesting compound with a dual mechanism of action, acting as a dopamine D2/D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. This profile suggests the potential for antipsychotic efficacy with a favorable side-effect profile. While the publicly available data on this compound is limited, this guide has outlined its core mechanism of action and provided a framework for its pharmacological characterization based on standard preclinical assays. Further research and access to the primary data would be necessary to fully elucidate the quantitative aspects of its interaction with its molecular targets and the resulting downstream signaling effects.
References
- 1. Effects of aripiprazole, risperidone, and olanzapine on 5-HT1A receptors in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of presynaptic 5-HT1A receptors in the low propensity of brexpiprazole to induce extrapyramidal side effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Elopiprazole's Engagement with the Dopamine D2 Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Published: November 24, 2025
Abstract
Elopiprazole (also known as DU 29894) is a phenylpiperazine class antipsychotic agent characterized by its antagonist activity at dopamine D2 and D3 receptors, and agonist activity at serotonin 1A receptors.[1] While this compound was investigated for its potential therapeutic applications, it was never brought to market, and detailed quantitative data regarding its interaction with the dopamine D2 receptor remains largely proprietary.[2] This technical guide provides an in-depth overview of the core principles and experimental methodologies that are fundamental to characterizing the dopamine D2 receptor antagonist activity of a compound like this compound. The protocols and data presented herein are based on established industry-standard practices for similar D2 receptor ligands and are intended to serve as a comprehensive resource for researchers in the field of neuropharmacology and drug development.
Introduction to Dopamine D2 Receptor Antagonism
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a primary target for antipsychotic medications. Antagonism of this receptor in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia. This compound's pharmacological profile as a D2 antagonist places it within a class of drugs that modulate dopaminergic neurotransmission.[1] A thorough characterization of a D2 antagonist involves determining its binding affinity, functional potency, and selectivity.
Quantitative Analysis of this compound's D2 Receptor Activity
Precise quantitative data is essential for understanding the pharmacological profile of a D2 receptor antagonist. Due to the limited publicly available data for this compound, the following tables are presented as illustrative examples of the types of data that would be generated through the experimental protocols described in this guide.
Table 1: Receptor Binding Affinity Profile (Illustrative Data)
This table showcases the binding affinity (Ki) of a hypothetical compound, "Exemplar," at the human dopamine D2 receptor and other relevant receptors to assess selectivity. Lower Ki values indicate higher binding affinity.
| Receptor | Radioligand | Ki (nM) - Exemplar |
| Dopamine D2L | [³H]-Spiperone | 1.2 |
| Dopamine D3 | [³H]-Spiperone | 3.5 |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | 2.1 |
| Serotonin 5-HT2A | [³H]-Ketanserin | 5.8 |
| Adrenergic α1 | [³H]-Prazosin | 25.4 |
| Histamine H1 | [³H]-Pyrilamine | 40.1 |
Table 2: In Vitro Functional Antagonist Potency (Illustrative Data)
This table illustrates the functional potency (IC50) of "Exemplar" in inhibiting the effects of a dopamine agonist at the D2 receptor.
| Assay Type | Agonist | Endpoint | IC50 (nM) - Exemplar |
| cAMP Inhibition Assay | Dopamine | Forskolin-stimulated cAMP accumulation | 8.7 |
| β-Arrestin Recruitment Assay | Dopamine | β-Arrestin 2 recruitment | 12.3 |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the binding affinity and functional antagonist activity of a compound at the dopamine D2 receptor.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2L receptor.
-
Radioligand: A high-affinity D2 receptor antagonist radioligand, such as [³H]-Spiperone.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist, such as haloperidol or butaclamol.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, [³H]-Spiperone at a concentration near its Kd, and varying concentrations of this compound. For the determination of non-specific binding, a separate set of wells will contain the membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a scintillation counter.
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assays
Functional assays measure the ability of a compound to inhibit the biological response initiated by an agonist binding to the receptor.
Objective: To determine the potency of this compound in antagonizing dopamine-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
-
Agonist: Dopamine.
-
Stimulant: Forskolin (to stimulate adenylate cyclase and produce a measurable cAMP signal).
-
Test Compound: this compound.
-
cAMP Detection Kit: A kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Plating: Seed the D2 receptor-expressing cells into a multi-well plate and culture overnight.
-
Pre-incubation: Treat the cells with varying concentrations of this compound or vehicle and incubate for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (typically the EC80) and a fixed concentration of forskolin to all wells.
-
Incubation: Incubate the plate to allow for cAMP production.
-
Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.
Data Analysis: The data are analyzed by plotting the cAMP levels against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production, is determined using non-linear regression.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Conclusion
While specific quantitative data for this compound's interaction with the dopamine D2 receptor is not extensively available in the public domain, the established methodologies for characterizing D2 receptor antagonists provide a clear framework for its evaluation. Radioligand binding assays and functional assays, such as the cAMP inhibition assay, are critical tools for determining the affinity and potency of compounds like this compound. This guide serves as a foundational resource for researchers aiming to investigate the pharmacological properties of novel D2 receptor ligands, facilitating a deeper understanding of their therapeutic potential.
References
Elopiprazole's Serotonin 1A Receptor Agonist Properties: A Technical Overview
Disclaimer: Publicly available scientific literature contains limited specific data on the serotonin 1A (5-HT1A) receptor agonist properties of elopiprazole (also known as DU 29894). Therefore, this technical guide utilizes data from the structurally related and extensively studied compound, aripiprazole, as a proxy to illustrate the expected pharmacological characteristics and the experimental methodologies used to define them. Aripiprazole, like this compound, is an atypical antipsychotic with partial agonist activity at the 5-HT1A receptor.
Introduction to this compound and its Therapeutic Target
This compound is identified as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 1A (5-HT1A) receptors[1]. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders. Its activation is associated with anxiolytic, antidepressant, and antipsychotic effects. As a partial agonist, a compound like this compound would bind to the 5-HT1A receptor and elicit a response that is lower than that of the endogenous full agonist, serotonin. This modulatory activity is thought to contribute to the therapeutic efficacy and favorable side-effect profile of atypical antipsychotics.
Quantitative Analysis of 5-HT1A Receptor Interaction
Table 1: Binding Affinity of Aripiprazole for Human 5-HT1A Receptors
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Ki | 4.2 nM | Human Parietal Cortex Membranes | [3H]-8-OH-DPAT | [2][3] |
| Ki | 1.7 nM | Recombinant h5-HT1A Receptors | Not Specified | [4] |
Ki (Inhibition constant) represents the concentration of the drug that occupies 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency and Efficacy of Aripiprazole at 5-HT1A Receptors
| Assay | Parameter | Value | System | Reference |
| [35S]GTPγS Binding | pEC50 | 7.2 | Rat Hippocampal Membranes | [2][5] |
| [35S]GTPγS Binding | EC50 | 45 nM | Rat Hippocampal Membranes | [6] |
| [35S]GTPγS Binding | Intrinsic Activity | Similar to buspirone and ziprasidone | Rat Hippocampal Membranes | [2][5] |
| cAMP Inhibition | - | Low potency partial agonist | CHO cells stably expressing 5-HT1A receptors | [7] |
pEC50 is the negative logarithm of the EC50 value. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Intrinsic activity refers to the ability of a drug to produce a maximal effect and is often expressed relative to a full agonist.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the 5-HT1A receptor agonist properties of compounds like this compound, based on studies with aripiprazole.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from a tissue source rich in 5-HT1A receptors, such as the human parietal cortex or from cells recombinantly expressing the human 5-HT1A receptor (e.g., CHO cells)[2][8].
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]-8-OH-DPAT) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To determine the functional potency (EC50) and efficacy (intrinsic activity) of the test compound as an agonist at the 5-HT1A receptor. This assay measures the activation of G-proteins coupled to the receptor[6][8].
Protocol:
-
Membrane Preparation: Membranes from a suitable source (e.g., rat hippocampus) are prepared[2][6].
-
Incubation: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [35S]GTPγS, and varying concentrations of the test compound.
-
Reaction Termination and Separation: The incubation is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the free form.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 and Emax (maximal effect) values are determined. The intrinsic activity is often expressed as a percentage of the response induced by a full agonist like serotonin.
In Vivo Electrophysiology
Objective: To assess the in vivo functional activity of the test compound at 5-HT1A autoreceptors.
Protocol:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording electrode is lowered into the dorsal raphe nucleus, where the cell bodies of serotonergic neurons are located.
-
Neuronal Firing Rate Measurement: The spontaneous firing rate of identified serotonergic neurons is recorded.
-
Drug Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally) in increasing doses.
-
Data Analysis: The change in the firing rate of the neurons in response to the drug is measured. Agonist activity at the 5-HT1A autoreceptors leads to a dose-dependent reduction in the firing rate of these neurons[2][4].
Signaling Pathways and Visualizations
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
5-HT1A Receptor Signaling Pathway
Caption: this compound activates the 5-HT1A receptor, leading to G-protein activation and downstream signaling.
Experimental Workflow for [35S]GTPγS Binding Assay
Caption: Workflow for determining functional agonist activity using the [35S]GTPγS binding assay.
Conclusion
While specific quantitative data for this compound's interaction with the 5-HT1A receptor are not extensively documented in public literature, its classification as a 5-HT1A receptor agonist suggests a pharmacological profile comparable to other atypical antipsychotics like aripiprazole. The methodologies and principles outlined in this guide, using aripiprazole as a well-characterized example, provide a framework for understanding and evaluating the 5-HT1A agonist properties of this compound. Further research and publication of specific data are necessary to fully elucidate the unique characteristics of this compound at the 5-HT1A receptor.
References
- 1. Interaction of the novel antipsychotic aripiprazole with 5-HT1A and 5-HT 2A receptors: functional receptor-binding and in vivo electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-HT1A receptor agonist properties of antipsychotics determined by [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrictimes.com [psychiatrictimes.com]
- 8. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Elopiprazole: A Preclinical Overview of a Novel Antipsychotic Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elopiprazole (DU 29894) is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it was never marketed, its unique preclinical profile as a dopamine D2 and D3 receptor antagonist, and a serotonin 5-HT1A receptor agonist, offers valuable insights into the development of novel antipsychotic drugs. This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its pharmacological profile, in vivo activity, and the experimental methodologies employed in its initial characterization.
Core Pharmacological Profile
This compound is chemically identified as 1-(7-benzofuranyl)-4-[[5-(4-fluorophenyl)-1-H-pyrrol-2yl]methyl]piperazine[1][2][3][4]. Its primary mechanism of action is characterized by its interaction with key neurotransmitter receptors implicated in the pathophysiology of psychosis.
Receptor Binding Affinity
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Dopamine D2 | [3H]Spiperone | Rat striatum | 1.2 | van Wijngaarden et al., 1988 |
| α1-Adrenergic | [3H]WB 4101 | Rat brain | 180 | van Wijngaarden et al., 1988 |
Ki (inhibitory constant) is a measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.
In Vivo Preclinical Efficacy
The potential antipsychotic activity of this compound was evaluated in established animal models of dopamine receptor antagonism. These studies demonstrated the compound's efficacy in attenuating behaviors induced by dopamine agonists and in predictive models of antipsychotic action.
Antagonism of Apomorphine-Induced Climbing in Mice
This compound was assessed for its ability to inhibit the climbing behavior induced by the dopamine agonist apomorphine, a standard preclinical screen for antipsychotic potential. The results are summarized in Table 2.
Table 2: In Vivo Efficacy of this compound in the Apomorphine-Induced Climbing Test in Mice
| Compound | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Intraperitoneal (i.p.) | 0.04 | van Wijngaarden et al., 1988 |
| This compound | Oral (p.o.) | 0.18 | van Wijngaarden et al., 1988 |
ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.
Conditioned Avoidance Response (CAR) Test in Rats
The conditioned avoidance response test is a well-validated predictive model for antipsychotic activity. This compound was effective in inhibiting the conditioned avoidance response in rats, as shown in Table 3.
Table 3: In Vivo Efficacy of this compound in the Conditioned Avoidance Response (CAR) Test in Rats
| Compound | Route of Administration | ED50 (mg/kg) | Reference |
| This compound | Subcutaneous (s.c.) | 0.08 | van Wijngaarden et al., 1988 |
A significant finding from these in vivo studies was the absence of catalepsy induction by this compound at effective doses, suggesting a lower potential for extrapyramidal side effects, a common and debilitating adverse effect of many antipsychotic medications.
Experimental Protocols
Detailed experimental protocols for the key preclinical studies are outlined below to provide a comprehensive understanding of the methodologies used to generate the presented data.
Radioligand Binding Assays for Receptor Affinity
The affinity of this compound for dopamine D2 and α1-adrenergic receptors was determined using in vitro radioligand binding assays.
Objective: To determine the binding affinity (Ki) of this compound for specific neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors, whole brain for α1 receptors) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors of interest.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]WB 4101 for α1 receptors) at a fixed concentration and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Apomorphine-Induced Climbing Behavior in Mice
This in vivo assay is used to screen for the dopamine receptor-blocking activity of potential antipsychotic drugs.
Objective: To assess the ability of this compound to antagonize the motor stimulant effects of a dopamine agonist.
General Protocol:
-
Animal Acclimatization: Male mice are individually housed in wire mesh cages and allowed to acclimatize to the testing environment.
-
Drug Administration: Mice are pre-treated with either vehicle or different doses of this compound via the desired route of administration (intraperitoneal or oral).
-
Apomorphine Challenge: After a specific pre-treatment time, mice are administered a subcutaneous injection of apomorphine (typically 1-3 mg/kg) to induce climbing behavior.
-
Behavioral Observation: The climbing behavior is observed and scored at regular intervals for a defined period (e.g., 30 minutes). Climbing is typically defined as the animal having all four paws on the wire mesh.
-
Data Analysis: The dose of this compound that reduces the apomorphine-induced climbing by 50% (ED50) is calculated.
Conditioned Avoidance Response (CAR) Test in Rats
The CAR test is a behavioral paradigm that assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
Objective: To evaluate the potential antipsychotic activity of this compound in a predictive behavioral model.
General Protocol:
-
Training: Rats are trained in a shuttle box to avoid an aversive unconditioned stimulus (US), typically a mild foot shock, by responding to a conditioned stimulus (CS), such as a light or a tone, that precedes the US. An avoidance response is recorded if the rat moves to the other side of the shuttle box during the CS presentation. An escape response is recorded if the rat moves to the other side after the onset of the US.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding, they are treated with this compound or vehicle.
-
Behavioral Assessment: The number of avoidance and escape responses is recorded during the test session.
-
Data Analysis: The dose of this compound that suppresses the conditioned avoidance response by 50% (ED50) is determined. A key aspect of the analysis is to ensure that the effective dose does not significantly impair the escape response, which would indicate motor impairment rather than a specific effect on the learned behavior.
Signaling Pathways
This compound's primary mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways. As a D2/D3 antagonist, it is expected to block the downstream signaling cascades initiated by dopamine binding to these receptors. As a 5-HT1A agonist, it would activate the signaling pathways coupled to this receptor.
The diagram below illustrates the hypothesized signaling pathway modulation by this compound.
Pharmacokinetics and Toxicology
Comprehensive preclinical pharmacokinetic and toxicology data for this compound are not publicly available. As the compound did not proceed to market, this information was likely generated during its early development but has not been published in peer-reviewed literature.
Conclusion
The preclinical data for this compound characterize it as a potent dopamine D2 receptor antagonist with in vivo efficacy in established animal models of antipsychotic activity. A key feature of its preclinical profile is the lack of catalepsy at effective doses, suggesting a potentially favorable side-effect profile regarding extrapyramidal symptoms. While its activity at D3 and 5-HT1A receptors is noted in the literature, detailed preclinical data for these targets, as well as comprehensive pharmacokinetic and toxicology studies, remain largely unavailable in the public domain. The information presented in this guide provides a foundational understanding of the preclinical characteristics of this compound for researchers and professionals in the field of antipsychotic drug development.
References
An In-depth Technical Guide to the In Vitro Characterization of Elopiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elopiprazole, also known as DU 29894, is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it was never marketed, its unique pharmacological profile continues to be of interest to researchers in neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its binding affinity, functional activity, and the signaling pathways it modulates. The information herein is compiled from foundational medicinal chemistry literature and established principles of receptor pharmacology.
Core Pharmacological Profile
Quantitative Data Presentation
The following tables summarize the available quantitative data for the in vitro binding affinity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Target Receptor | Radioligand | Tissue/System | IC50 (nM) | Ki (nM) | Reference |
| Dopamine D2 | [³H]Spiperone | Rat striatal membranes | 1.1 | ~0.6 | van Wijngaarden et al., 1988 |
| α1-Adrenergic | [³H]WB-4101 | Rat brain membranes | 31 | ~15 | van Wijngaarden et al., 1988 |
| Dopamine D3 | - | - | Not Available | Not Available | - |
| Serotonin 5-HT1A | - | - | Not Available | Not Available | - |
*Note: Ki values are estimated based on the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) using typical Kd values for the radioligands: [³H]Spiperone (Kd ≈ 0.1-0.3 nM for D2 receptors) and [³H]WB-4101 (Kd ≈ 0.2-0.5 nM for α1-adrenergic receptors), and assuming the radioligand concentration used in the assay was approximately equal to its Kd.
Table 2: Functional Activity of this compound
| Target Receptor | Assay Type | Activity | EC50/IC50 (nM) | Emax (%) | Reference |
| Dopamine D2 | - | Antagonist | Not Available | Not Available | [1] |
| Dopamine D3 | - | Antagonist | Not Available | Not Available | [1] |
| Serotonin 5-HT1A | - | Agonist | Not Available | Not Available | [1] |
Note: While this compound is described as a D2/D3 antagonist and a 5-HT1A agonist, specific quantitative functional data from assays such as cAMP or GTPγS binding are not available in the cited literature.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to characterize compounds like this compound. These are generalized protocols based on standard practices in pharmacology.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the IC50 and subsequently the Ki of this compound for dopamine D2 and α1-adrenergic receptors.
Materials:
-
Test compound: this compound
-
Radioligands: [³H]Spiperone (for D2), [³H]WB-4101 (for α1)
-
Membrane preparations: Rat striatal membranes (rich in D2 receptors) or whole rat brain membranes.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific binding control: A high concentration of a known, non-radiolabeled ligand for the target receptor (e.g., 10 µM haloperidol for D2, 10 µM phentolamine for α1).
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its Kd, and either the assay buffer (for total binding), the non-specific binding control, or a concentration of this compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound on Gs or Gi/o-coupled receptors. For this compound's targets (D2, D3, and 5-HT1A), which are all Gi/o-coupled, this assay would measure the inhibition of adenylyl cyclase activity.
Objective: To determine if this compound acts as an antagonist at D2/D3 receptors or an agonist at 5-HT1A receptors by measuring its effect on forskolin-stimulated cAMP levels.
Materials:
-
Cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing human D2, D3, or 5-HT1A receptors).
-
Test compound: this compound
-
Forskolin (an adenylyl cyclase activator)
-
A known agonist for the receptor of interest (for antagonist mode).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure (Antagonist Mode for D2/D3):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of a known D2/D3 agonist (e.g., quinpirole) and a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 for the inhibition of the agonist response.
Procedure (Agonist Mode for 5-HT1A):
-
Seed the cells as above.
-
Add varying concentrations of this compound to the cells in the presence of a fixed concentration of forskolin.
-
Incubate and measure cAMP levels as described above.
-
A decrease in forskolin-stimulated cAMP levels would indicate agonist activity. Plot the percentage of inhibition of the forskolin response against the logarithm of the this compound concentration to determine the EC50.
[³⁵S]GTPγS Binding Assay
This is another functional assay that measures the activation of G proteins, providing a more proximal readout of receptor activation than cAMP assays.
Objective: To determine the functional activity of this compound at D2, D3, or 5-HT1A receptors by measuring its effect on the binding of [³⁵S]GTPγS to G proteins.
Materials:
-
Membrane preparations from cells expressing the receptor of interest.
-
Test compound: this compound
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
A known agonist for the receptor of interest (for antagonist mode).
Procedure (Agonist Mode for 5-HT1A):
-
In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer and measure the bound radioactivity using a scintillation counter.
-
An increase in [³⁵S]GTPγS binding indicates G protein activation (agonist activity). Plot the stimulated binding against the logarithm of the this compound concentration to determine the EC50 and Emax.
Procedure (Antagonist Mode for D2/D3):
-
Pre-incubate the membranes with varying concentrations of this compound.
-
Add a fixed concentration of a known agonist to stimulate the receptor.
-
Initiate the reaction with [³⁵S]GTPγS and proceed as described above.
-
A decrease in the agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.
Signaling Pathways and Visualizations
This compound is proposed to exert its effects through the modulation of dopamine D2 and D3, and serotonin 5-HT1A receptor signaling pathways. These are all Gi/o-coupled G-protein coupled receptors (GPCRs).
Dopamine D2/D3 Receptor Signaling Pathway (Antagonism by this compound)
Activation of D2 and D3 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP). This, in turn, decreases the activity of Protein Kinase A (PKA). PKA has numerous downstream targets, and its inhibition can affect gene transcription and the activity of various cellular proteins. As an antagonist, this compound would block these effects of dopamine.
Caption: Antagonism of the D2/D3 receptor pathway by this compound.
Serotonin 5-HT1A Receptor Signaling Pathway (Agonism by this compound)
As an agonist at 5-HT1A receptors, this compound would mimic the effects of serotonin, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, activation of the Gi/o pathway by 5-HT1A receptors can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.
Caption: Agonism of the 5-HT1A receptor pathway by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
References
Elopiprazole Pharmacodynamics in Animal Models: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elopiprazole is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. Although it was never marketed, the preclinical data from animal models provide valuable insights into its pharmacodynamic profile. This technical guide offers an in-depth review of the available pharmacodynamic data for this compound in animal models, with a focus on its core mechanism of action and its effects in established preclinical paradigms of antipsychotic activity.
Core Pharmacodynamic Profile: Dopamine D2 Receptor Antagonism
The primary mechanism of action of this compound, consistent with other classical and atypical antipsychotics, is its antagonism of dopamine D2 receptors. The preclinical research indicates that this compound is a potent and selective dopamine D2 antagonist.[1]
Signaling Pathway of Dopamine D2 Receptor Antagonism
References
An In-Depth Technical Guide to the Discovery and History of Elopiprazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elopiprazole, also known as DU 29894, is a phenylpiperazine derivative that was investigated as a potential antipsychotic agent. It emerged from a research program focused on developing conformationally restricted benzamide analogues. This compound is characterized by its dual action as a potent antagonist at dopamine D2 and D3 receptors and an agonist at the serotonin 5-HT1A receptor. This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of this compound, including its mechanism of action, and available preclinical data. Although the compound showed promise in early studies, it was never marketed, and this document aims to consolidate the available scientific information for historical and research purposes.
Discovery and History
This compound was first synthesized and described in 1987 by researchers at Duphar B.V., a Dutch pharmaceutical company that was later acquired by Solvay Pharmaceuticals. The discovery was part of a broader effort to develop novel antipsychotic drugs with a mechanism of action that could potentially offer an improved side-effect profile compared to existing treatments. The development of this compound stemmed from the exploration of 2-phenylpyrroles as conformationally restricted analogues of benzamide antipsychotics.
The initial publication in the Journal of Medicinal Chemistry laid the foundation for understanding the structure-activity relationships within this class of compounds. This compound was identified as a promising candidate due to its specific receptor binding profile. While the preclinical development of this compound was undertaken by Duphar B.V., the compound did not progress to clinical use and was ultimately discontinued. The precise reasons for the discontinuation of its development are not extensively documented in publicly available literature.
Chemical Synthesis
The synthesis of this compound, with the chemical name 1-(7-benzofuranyl)-4-[[5-(4-fluorophenyl)-1-H-pyrrol-2yl]methyl]piperazine, was detailed in the seminal 1987 publication. The general synthetic route involves the coupling of a benzofuranylpiperazine moiety with a fluorophenyl-pyrrol-methyl group.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol would be proprietary information of the developing company. However, based on the general principles of medicinal chemistry and the published literature, a plausible synthetic scheme can be outlined. The synthesis would likely involve the preparation of 1-(7-benzofuranyl)piperazine and 2-(chloromethyl)-5-(4-fluorophenyl)-1H-pyrrole as key intermediates, followed by their condensation to yield the final product. Purification would typically be achieved through chromatographic techniques and recrystallization.
Caption: A logical workflow for the synthesis of this compound.
Mechanism of Action and Signaling Pathways
This compound's pharmacological activity is attributed to its interaction with specific neurotransmitter receptors in the central nervous system. It acts as an antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT1A receptors.[1] This unique profile suggests a potential for efficacy against both the positive and negative symptoms of schizophrenia, with a possibly reduced risk of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.
Dopamine D2/D3 Receptor Antagonism: By blocking D2 and D3 receptors in the mesolimbic pathway, this compound is expected to reduce the excessive dopaminergic activity associated with the positive symptoms of psychosis, such as hallucinations and delusions.
Serotonin 5-HT1A Receptor Agonism: Agonism at 5-HT1A autoreceptors in the dorsal raphe nucleus can lead to a reduction in serotonin release, which may contribute to anxiolytic and antidepressant effects. Postsynaptic 5-HT1A receptor activation in cortical regions could also play a role in improving cognitive function and reducing negative symptoms.
Caption: this compound's dual mechanism of action on dopamine and serotonin receptors.
Quantitative Pharmacological Data
Table 1: Receptor Binding Profile of this compound (DU 29894)
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Dopamine D2 | Data not publicly available | - |
| Dopamine D3 | Data not publicly available | - |
| Serotonin 5-HT1A | Data not publicly available | - |
Note: Specific Ki values for this compound are not detailed in the currently accessible literature. The table structure is provided for when such data becomes available.
Table 2: In Vivo Pharmacokinetic Parameters of this compound (DU 29894)
| Species | Route of Administration | Half-life (t½) | Bioavailability (%) | Cmax | Tmax | Reference |
| Animal Model | Oral | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Animal Model | Intravenous | Data not publicly available | - | Data not publicly available | - | - |
Note: Specific pharmacokinetic parameters for this compound are not detailed in the currently accessible literature. The table structure is provided for when such data becomes available.
Experimental Protocols
The characterization of a potential antipsychotic agent like this compound would have involved a series of standardized in vitro and in vivo experiments to determine its pharmacological and pharmacokinetic properties.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for its target receptors (dopamine D2, D3, and serotonin 5-HT1A).
General Protocol:
-
Membrane Preparation: Homogenates of brain tissue (e.g., rat striatum for dopamine receptors, hippocampus for serotonin receptors) or cell lines expressing the recombinant human receptors are prepared.
-
Radioligand Binding: The membrane preparations are incubated with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors, [³H]8-OH-DPAT for 5-HT1A receptors) in the presence of varying concentrations of this compound.
-
Incubation and Separation: The mixture is incubated to allow for binding equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: A typical workflow for an in vitro receptor binding assay.
In Vivo Animal Models for Antipsychotic Activity
Objective: To assess the potential antipsychotic efficacy of this compound in animal models.
Commonly Used Models:
-
Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This is considered predictive of antipsychotic activity.
-
Protocol: Rats or mice are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). After stable avoidance behavior is established, animals are treated with this compound or a vehicle, and the effect on the avoidance response is measured.
-
-
Amphetamine- or Apomorphine-Induced Hyperlocomotion/Stereotypy: These models are based on the ability of dopamine agonists to induce behaviors in rodents that are thought to model aspects of psychosis.
-
Protocol: Animals are pre-treated with this compound or a vehicle, followed by the administration of a dopamine agonist like amphetamine or apomorphine. Locomotor activity and stereotyped behaviors (e.g., sniffing, gnawing) are then quantified. A reduction in these behaviors indicates potential antipsychotic activity.
-
Caption: Experimental workflows for common in vivo models of antipsychotic activity.
Conclusion
This compound was a promising antipsychotic candidate from the late 1980s with a dual mechanism of action targeting both the dopaminergic and serotonergic systems. Its discovery was a notable step in the rational design of antipsychotic drugs aiming for a broader spectrum of efficacy and improved tolerability. Although it did not reach the market, the scientific groundwork laid during its development contributed to the understanding of the complex neuropharmacology of psychosis. This technical guide consolidates the available historical and scientific information on this compound, providing a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and the history of drug discovery. Further investigation into the archives of Duphar B.V. and its successor companies may yet reveal more detailed quantitative data and the specific reasons for the cessation of its development.
References
Methodological & Application
Application Notes: Elopiprazole Dopamine Receptor Binding Assay
Introduction
Elopiprazole (also known as DU 29894) is a phenylpiperazine derivative that has been characterized as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 5-HT1A receptors.[1] The interaction of antipsychotic agents with dopamine receptors is a cornerstone of their mechanism of action.[1] Understanding the binding affinity of a compound like this compound to specific dopamine receptor subtypes is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor, providing quantitative data such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for dopamine D2 receptors.
Quantitative Data Summary
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Haloperidol | 27 | 0.55 | 1.2 | 9.7 | 48 |
| Clozapine | 141 | 35 | 83 | 22 | 250 |
| Chlorpromazine | 73 | 0.55 | 1.2 | 9.7 | 133 |
| Dopamine | 2340 | 1705 | 27 | 450 | 228 |
Note: The data presented in this table is for reference compounds and is sourced from publicly available pharmacological data.[2] It is intended to illustrate the format for presenting binding affinity data.
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
1. Materials and Reagents
-
Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).
-
Test Compound: this compound.
-
Reference Compound: Haloperidol or unlabeled Spiperone.
-
Non-specific Agent: A high concentration of an unlabeled ligand such as 10 µM Butaclamol or Haloperidol to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Fluid: A liquid cocktail that emits light upon radioactive decay.
-
96-well Plates: For performing the assay.
-
Glass Fiber Filters: For separating bound from unbound radioligand.
-
Filtration Apparatus: A cell harvester to rapidly filter the assay mixture.
-
Liquid Scintillation Counter: To measure radioactivity.
2. Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
3. Assay Procedure
-
Assay Plate Setup: The assay is typically performed in a 96-well plate format in triplicate.
-
Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (e.g., at or near its Kd value), and the membrane suspension.
-
Non-specific Binding (NSB) Wells: Add the non-specific agent (e.g., 10 µM Butaclamol), the fixed concentration of radioligand, and the membrane suspension.
-
Competition Wells: Add serial dilutions of this compound (typically spanning 8-10 log concentrations), the fixed concentration of radioligand, and the membrane suspension.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Counting: Place the filter discs into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from the average CPM of all other wells.
-
Generate Competition Curve: For the competition wells, plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC50: Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
IC50 is the experimentally determined half-maximal inhibitory concentration of this compound.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the D2 receptor but does not activate it, thereby blocking the effects of dopamine.
Caption: Simplified D2 receptor signaling pathway.
References
Application Notes and Protocols: Serotonin 1A Receptor Functional Assays Featuring Elopiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Serotonin 1A (5-HT1A) receptor is a key G-protein coupled receptor (GPCR) implicated in the modulation of mood, cognition, and anxiety.[1] As such, it is a significant target for the development of therapeutics for a range of neuropsychiatric disorders.[1] Elopiprazole is a compound of interest that interacts with this receptor. These application notes provide detailed protocols for essential functional assays to characterize the pharmacological activity of compounds like this compound at the 5-HT1A receptor.
Due to the limited availability of specific functional data for this compound in the public domain, this document will use Aripiprazole, another well-characterized arylpiperazine derivative that acts as a partial agonist at the 5-HT1A receptor, as an illustrative example for data presentation. The methodologies described are broadly applicable for testing this compound and other novel ligands.
Key Functional Assays for the 5-HT1A Receptor
The functional activity of a ligand at the 5-HT1A receptor can be assessed through several key in vitro assays that measure different aspects of receptor activation and downstream signaling. The most common assays include:
-
cAMP Inhibition Assay: The 5-HT1A receptor canonically couples to the Gαi/o subunit of the G-protein complex.[2][3] Activation of the receptor inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[2][3]
-
[³⁵S]GTPγS Binding Assay: This assay directly measures the activation of G-proteins upon receptor stimulation.[4] In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[4] The amount of bound [³⁵S]GTPγS is proportional to the extent of G-protein activation.[4]
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin proteins to the activated receptor, a key event in receptor desensitization and an independent signaling pathway for some GPCRs.[5]
Data Presentation: Pharmacological Profile of a Representative 5-HT1A Receptor Ligand (Aripiprazole)
The following tables summarize the binding affinity and functional potency and efficacy of the representative compound, Aripiprazole, at the human 5-HT1A receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | Kᵢ (nM) |
| Aripiprazole | Human 5-HT1A | [³H]8-OH-DPAT | Human Parietal Cortex Membranes | 4.2[6] |
| Serotonin (5-HT) | Human 5-HT1A | Not Specified | Not Specified | Not Specified |
| WAY-100635 (Antagonist) | Human 5-HT1A | Not Specified | Not Specified | Not Specified |
Table 2: Functional Activity in [³⁵S]GTPγS Binding Assay
| Compound | Preparation | pEC₅₀ | Intrinsic Activity (vs. 5-HT) |
| Aripiprazole | Rat Hippocampal Membranes | 7.2[6] | Partial Agonist[6] |
| Serotonin (5-HT) | Rat Hippocampal Membranes | 6.7[6] | Full Agonist[4] |
| Buspirone | Rat Hippocampal Membranes | 6.4[6] | Partial Agonist[6] |
| Ziprasidone | Rat Hippocampal Membranes | 7.1[6] | Partial Agonist[6] |
Signaling Pathways and Experimental Workflow
Diagram 1: Canonical 5-HT1A Receptor Signaling Pathway
Caption: Canonical Gαi-mediated signaling cascade of the 5-HT1A receptor.
Diagram 2: β-Arrestin Recruitment Pathway
Caption: Agonist-induced β-arrestin recruitment to the 5-HT1A receptor.
Diagram 3: General Experimental Workflow for a 5-HT1A Functional Assay
Caption: A generalized workflow for in vitro 5-HT1A functional assays.
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to inhibit adenylyl cyclase activity via the 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Stimulation buffer.
-
Forskolin.
-
This compound and reference compounds (e.g., 5-HT as a full agonist, WAY-100635 as an antagonist).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
Procedure:
-
Cell Culture: Culture the CHO-K1-h5-HT1A cells to ~80-90% confluency.
-
Cell Preparation: Detach the cells, centrifuge, and resuspend in stimulation buffer to the desired concentration.
-
Assay Protocol: a. Add the cell suspension to the wells of the 384-well plate. b. Add serial dilutions of this compound or reference compounds to the wells. For antagonist mode, pre-incubate with the antagonist before adding the agonist. c. Add a fixed concentration of forskolin to all wells to stimulate cAMP production. d. Incubate the plate at room temperature for the time specified by the cAMP detection kit manufacturer. e. Add the cAMP detection reagents according to the kit's protocol. f. Incubate as required by the kit. g. Read the plate on a suitable plate reader.
-
Data Analysis: a. Convert the raw data to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Protocol 2: [³⁵S]GTPγS Binding Assay
Objective: To measure the ability of this compound to stimulate G-protein activation at the 5-HT1A receptor.
Materials:
-
Rat hippocampal membranes or membranes from cells expressing the human 5-HT1A receptor.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4).
-
GDP.
-
[³⁵S]GTPγS.
-
This compound and reference compounds.
-
Unlabeled GTPγS for determining non-specific binding.
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from the chosen tissue or cell line. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Protocol: a. In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the membrane preparation. b. Add serial dilutions of this compound or reference compounds. For non-specific binding wells, add a high concentration of unlabeled GTPγS. c. Incubate the plate at 30°C for 60-90 minutes. d. Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. e. Wash the filters with ice-cold buffer. f. Allow the filters to dry, then add scintillation fluid to each well. g. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding from all other readings. b. Plot the specific [³⁵S]GTPγS binding against the log concentration of this compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values relative to a full agonist like 5-HT.
Protocol 3: β-Arrestin Recruitment Assay
Objective: To quantify the recruitment of β-arrestin to the 5-HT1A receptor upon activation by this compound.
Materials:
-
HEK293 cells co-expressing the human 5-HT1A receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Cell culture medium.
-
Assay buffer/medium.
-
This compound and reference compounds.
-
Detection reagents for the specific assay platform (e.g., chemiluminescent substrate).
-
96- or 384-well white, clear-bottom microplates.
-
Luminometer or suitable plate reader.
Procedure:
-
Cell Culture and Plating: Culture the engineered cells and seed them into the microplates. Allow them to attach and grow overnight.
-
Assay Protocol: a. Remove the culture medium from the wells. b. Add serial dilutions of this compound or reference compounds prepared in assay buffer/medium. c. Incubate the plate at 37°C for the recommended time (typically 60-90 minutes). d. Add the detection reagents according to the manufacturer's protocol. e. Incubate for the specified time to allow the signal to develop. f. Read the luminescence on a plate reader.
-
Data Analysis: a. Plot the luminescence signal against the log concentration of this compound. b. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
References
Application Notes and Protocols: Investigating Elopiprazole in Rodent Models of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Elopiprazole, a phenylpiperazine derivative with antipsychotic potential, in established rodent models of schizophrenia. While this compound was never marketed, its structural class suggests a pharmacological profile that warrants investigation for efficacy against the positive, negative, and cognitive symptoms of schizophrenia.
Introduction to this compound and its Putative Mechanism of Action
This compound belongs to the phenylpiperazine class of compounds. While specific data on this compound is limited, drugs in this class and other atypical antipsychotics typically exhibit a multi-receptor binding profile. The presumed mechanism of action for this compound involves modulation of dopaminergic and serotonergic systems, which are key players in the pathophysiology of schizophrenia.[1][2][3][4][5] Specifically, it is hypothesized to act as an antagonist or partial agonist at dopamine D2 receptors and to interact with various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.[6][7][8] This dual action is thought to contribute to a reduction in positive symptoms (D2 antagonism in the mesolimbic pathway) and an amelioration of negative and cognitive symptoms with a lower risk of extrapyramidal side effects (serotonergic modulation).[1][9]
Putative Signaling Pathway of this compound
Caption: Putative signaling pathway of this compound in key brain circuits relevant to schizophrenia.
Rodent Models of Schizophrenia for Preclinical Testing
To assess the antipsychotic potential of this compound, several well-validated rodent models that mimic different aspects of schizophrenia are recommended.
2.1. Pharmacological Models
These models use psychotomimetic drugs to induce schizophrenia-like behaviors in rodents.
-
NMDA Receptor Antagonist Models (MK-801 or Phencyclidine - PCP): These are widely used models that induce a range of positive, negative, and cognitive symptoms in rodents by blocking the NMDA glutamate receptor.[10][11]
-
Acute Administration: Induces hyperlocomotion (a model for positive symptoms) and deficits in prepulse inhibition (PPI), a measure of sensorimotor gating that is impaired in schizophrenia patients.[12][13]
-
Chronic Administration: Can lead to more enduring changes, including cognitive deficits and social withdrawal, which model the negative and cognitive symptoms of schizophrenia.[14]
-
2.2. Behavioral Assays
A battery of behavioral tests should be employed to assess the efficacy of this compound against the different symptom domains of schizophrenia.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Measures sensorimotor gating. Deficits in PPI are a hallmark of schizophrenia and can be induced by NMDA receptor antagonists.
-
Locomotor Activity: Assesses psychomotor agitation. Hyperlocomotion induced by stimulants or NMDA receptor antagonists is a common model for positive symptoms.[12]
-
Social Interaction Test: Evaluates social withdrawal, a key negative symptom of schizophrenia.
-
Novel Object Recognition (NOR) Test: Assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
Experimental Protocols
The following protocols provide a detailed methodology for evaluating this compound in rodent models of schizophrenia.
3.1. Drug Preparation and Administration
-
This compound: Dissolve in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The dose range should be determined based on preliminary dose-finding studies, but a starting range of 1-10 mg/kg for intraperitoneal (i.p.) injection is suggested based on similar compounds.
-
MK-801 (Dizocilpine): Dissolve in sterile 0.9% saline. A dose of 0.1-0.3 mg/kg (i.p.) is typically used to induce hyperlocomotion and PPI deficits.
-
Phencyclidine (PCP): Dissolve in sterile 0.9% saline. A dose of 2-5 mg/kg (i.p.) can be used to induce schizophrenia-like behaviors.[14]
3.2. Experimental Workflow for Acute Model
Acute Schizophrenia Model Workflow
Caption: Experimental workflow for the acute NMDA receptor antagonist model of schizophrenia.
3.3. Protocol for Prepulse Inhibition (PPI)
-
Apparatus: A startle chamber with a loudspeaker for acoustic stimuli and a sensor to detect the animal's whole-body startle response.
-
Acclimation: Place the rodent in the chamber and allow a 5-minute acclimation period with background white noise.
-
Stimuli:
-
Pulse: A 120 dB burst of white noise for 40 ms.
-
Prepulse: A 20 ms burst of white noise at 3, 6, or 12 dB above the background noise.
-
Prepulse-Pulse Interval: The prepulse should precede the pulse by 100 ms.
-
-
Procedure: Present a series of trials including pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials in a pseudorandom order.
-
Data Analysis: Calculate PPI as: 100 - [ (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100 ].
3.4. Protocol for Locomotor Activity
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure: Place the rodent in the center of the arena immediately after drug administration.
-
Data Collection: Record the total distance traveled, time spent in the center versus the periphery, and rearing frequency over a 60-minute period.
-
Data Analysis: Compare the locomotor activity between treatment groups. A reduction in MK-801-induced hyperlocomotion by this compound would indicate antipsychotic-like activity.
3.5. Protocol for Social Interaction
-
Apparatus: A three-chambered social interaction box.
-
Habituation: Place the test rodent in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" rodent in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Allow the test rodent to explore for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a new, "novel" stranger rodent. Allow the test rodent to explore for another 10 minutes.
-
Data Collection: Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Data Analysis: Compare the preference for the chamber with the stranger rodent over the empty cage (sociability) and the preference for the novel stranger over the familiar one (social novelty).
Data Presentation: Hypothetical Outcomes
The following tables present hypothetical but plausible data for this compound in the described models, assuming it has an atypical antipsychotic profile.
Table 1: Effect of this compound on MK-801-Induced PPI Deficits
| Treatment Group | Dose (mg/kg) | % PPI (Mean ± SEM) |
| Vehicle + Saline | - | 65 ± 4.2 |
| Vehicle + MK-801 | 0.2 | 25 ± 3.5 |
| This compound + MK-801 | 1 | 40 ± 4.1# |
| This compound + MK-801 | 3 | 55 ± 3.9# |
| This compound + MK-801 | 10 | 62 ± 4.0# |
| Reference Drug + MK-801 | - | 60 ± 3.7# |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MK-801 |
Table 2: Effect of this compound on MK-801-Induced Hyperlocomotion
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle + Saline | - | 1500 ± 150 |
| Vehicle + MK-801 | 0.2 | 4500 ± 300 |
| This compound + MK-801 | 1 | 3200 ± 250# |
| This compound + MK-801 | 3 | 2100 ± 200# |
| This compound + MK-801 | 10 | 1600 ± 180# |
| Reference Drug + MK-801 | - | 1700 ± 160# |
| p < 0.05 compared to Vehicle + Saline; #p < 0.05 compared to Vehicle + MK-801 |
Table 3: Effect of Chronic this compound on Social Interaction Deficits
| Treatment Group | Dosing Regimen | Social Interaction Time (s, Mean ± SEM) |
| Vehicle | Daily for 14 days | 120 ± 10.5 |
| PCP | 2 mg/kg/day for 14 days | 65 ± 8.2 |
| This compound + PCP | 3 mg/kg/day for 14 days | 105 ± 9.8# |
| Reference Drug + PCP | Daily for 14 days | 110 ± 10.1# |
| p < 0.05 compared to Vehicle; #p < 0.05 compared to PCP |
Conclusion and Future Directions
These application notes provide a framework for the initial preclinical evaluation of this compound in rodent models of schizophrenia. Positive results in these behavioral assays would provide strong rationale for further investigation, including:
-
Cognitive testing in models of cognitive impairment in schizophrenia.
-
Neurochemical studies (e.g., microdialysis) to confirm the effects of this compound on dopamine and serotonin release in relevant brain regions.
-
Safety and tolerability studies to assess potential side effects such as extrapyramidal symptoms and metabolic changes.
By following these detailed protocols, researchers can systematically evaluate the therapeutic potential of this compound and similar compounds for the treatment of schizophrenia.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotics for Schizophrenia: 1st- and 2nd-Generation [webmd.com]
- 4. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antipsychotic drugs for schizophrenia: Second-generation and more [medicalnewstoday.com]
- 6. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting dopamine D3 and serotonin 5-HT1A and 5-HT2A receptors for developing effective antipsychotics: synthesis, biological characterization, and behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine D2 and serotonin 5-HT1A receptor interaction in the context of the effects of antipsychotics - in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspb.avcr.cz [dspb.avcr.cz]
- 12. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Elopiprazole Administration for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elopiprazole is an atypical antipsychotic agent characterized by its unique pharmacological profile as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 5-HT1A receptors.[1] Although never commercially marketed, it remains a compound of interest for preclinical research in neuropsychopharmacology.[2][3] The selection of an appropriate administration route is a critical determinant for the pharmacokinetic and pharmacodynamic outcomes of in vivo studies. This document provides detailed application notes and standardized protocols for the oral, intraperitoneal, and subcutaneous administration of this compound in rodent models.
Mechanism of Action: A Dual-Receptor Profile
This compound's mechanism of action involves the modulation of two key neurotransmitter systems implicated in psychosis and mood disorders. It acts as an antagonist at D2 and D3 dopamine receptors, which is hypothesized to reduce dopaminergic hyperactivity in the mesolimbic pathway, thereby alleviating positive symptoms of psychosis. Concurrently, its agonist activity at 5-HT1A serotonin receptors is thought to enhance dopaminergic activity in the mesocortical pathway, potentially addressing negative and cognitive symptoms.
Considerations for In Vivo Administration Route Selection
The choice of administration route significantly impacts drug bioavailability, onset of action, and duration of effect. The optimal route depends on the specific goals of the research study.
| Route of Administration | Advantages | Disadvantages | Best Suited For |
| Oral (PO) | Mimics clinical route in humans; less stressful for chronic dosing (if voluntary).[4][5] | Subject to first-pass metabolism; variable absorption; risk of injury with gavage.[4][6] | Chronic studies, studies modeling human oral therapy. |
| Intraperitoneal (IP) | Rapid absorption, bypassing first-pass metabolism; suitable for large volumes.[7] | High risk of injection into abdominal viscera; may cause local irritation and inflammation.[7][8] | Acute pharmacological studies; when rapid systemic exposure is needed. |
| Subcutaneous (SC) | Slower, more sustained absorption; lower risk of injury compared to IP.[8] | Slower onset of action; limited volume capacity; potential for local tissue reaction.[9] | Studies requiring sustained drug levels; administration of depot formulations. |
Preparation of this compound Formulation
Due to its physicochemical properties, this compound may require a specific vehicle for solubilization for in vivo use. A common approach for similar compounds involves using a cyclodextrin-based vehicle.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Vortex mixer and/or sonicator
-
Sterile vials
-
0.22 µm syringe filter
Protocol:
-
Prepare the Vehicle: Create a 20-40% (w/v) solution of HPβCD in sterile water or saline. For example, to make a 30% solution, dissolve 3 g of HPβCD in a final volume of 10 mL of sterile water. Gentle warming and vortexing may be required to fully dissolve the cyclodextrin.
-
Solubilize this compound: Add the pre-weighed this compound powder to the HPβCD vehicle.
-
Mix Thoroughly: Vortex the solution vigorously. If necessary, use a bath sonicator to aid dissolution until the solution is clear.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the final formulation at 4°C, protected from light. Always check for precipitation before use. Prepare fresh solutions as required by the study design.
Protocol 1: Oral (PO) Administration via Gavage
This protocol describes the standard method for precise oral dosing in rodents.
Materials and Parameters:
| Parameter | Mouse | Rat |
| Gavage Needle Gauge | 20-22g (flexible or metal) | 16-18g (flexible or metal) |
| Max Volume | ~10 mL/kg | ~10 mL/kg |
| Syringe Size | 1 mL | 1-3 mL |
Procedure:
-
Preparation: Calculate the required dose volume based on the animal's most recent body weight. Draw the calculated volume into a syringe fitted with an appropriately sized gavage needle.
-
Restraint: Gently but firmly restrain the animal in an upright position, ensuring the head and body are in a straight line to facilitate passage of the needle.
-
Insertion: Gently insert the gavage needle into the mouth, passing over the tongue and into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus (a pre-measured length from the mouth to the last rib is a good guide), administer the solution slowly.
-
Withdrawal: Gently remove the needle in a single motion.
-
Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
Protocol 2: Intraperitoneal (IP) Administration
This route allows for rapid systemic absorption. Aseptic technique is crucial.
Materials and Parameters:
| Parameter | Mouse | Rat |
| Needle Gauge | 25-27g | 23-25g |
| Max Volume | ~10 mL/kg | ~10 mL/kg |
| Syringe Size | 1 mL | 1-5 mL |
Procedure:
-
Preparation: Prepare the dose in a sterile syringe with an appropriate needle.
-
Restraint: Place the animal in dorsal recumbency (on its back) with the head tilted slightly downward. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[10][11]
-
Site Location: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[10][11] Disinfect the site with an alcohol swab.
-
Insertion: Insert the needle, bevel up, at a 20-30 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine) or blood is aspirated. If fluid is drawn, withdraw the needle and reinject at a new site with a fresh needle and syringe.
-
Injection: Inject the solution at a steady rate.
-
Withdrawal & Monitoring: Remove the needle and return the animal to its cage. Monitor for signs of pain or distress.
Protocol 3: Subcutaneous (SC) Administration
This protocol is used for slower, more sustained drug delivery.
Materials and Parameters:
| Parameter | Mouse | Rat |
| Needle Gauge | 26-30g | 23-25g |
| Max Volume/Site | ~5 mL/kg | ~5 mL/kg |
| Syringe Size | 1 mL | 1-3 mL |
Procedure:
-
Preparation: Prepare the dose in a sterile syringe.
-
Restraint: Place the animal on a stable surface.
-
Site Location: Grasp the loose skin between the shoulder blades (scruff) or along the flank to form a "tent".
-
Insertion: Insert the needle, bevel up, into the base of the tented skin, parallel to the body.[12]
-
Aspiration: Gently aspirate to ensure a blood vessel has not been entered.
-
Injection: Inject the solution. A small bleb or bubble will form under the skin.
-
Withdrawal & Monitoring: Remove the needle and briefly massage the area to aid dispersal. Return the animal to its cage and monitor for any local reactions at the injection site.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. researchgate.net [researchgate.net]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. research.vt.edu [research.vt.edu]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes and Protocols for Elopiprazole Dosage in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elopiprazole is a research compound identified as an antagonist of dopamine D2 and D3 receptors and an agonist of the serotonin 1A receptor.[1] These application notes provide a comprehensive guide for determining the appropriate dosage of this compound for in vitro cell culture experiments. Given the limited publicly available data on its cellular effects across various cell lines, this document outlines a generalized protocol to establish optimal working concentrations. The provided methodologies cover stock solution preparation, dose-response cytotoxicity assays, and data analysis to determine key parameters such as IC50 and EC50 values. Furthermore, a putative signaling pathway for this compound is presented based on its known receptor targets and the mechanisms of similar antipsychotic agents.
Introduction to this compound
This compound is a phenylpiperazine derivative with antipsychotic potential.[2][3] Its primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways. As a research chemical, its effects on various cell types and signaling cascades are still under investigation. A reported EC50 value for this compound in Vero C1008 cells concerning antiviral activity against SARS-CoV-2 is 1.1 μM.[4] However, for other applications, such as studies on cancer cell lines or neuronal cultures, the optimal dosage needs to be empirically determined.
Quantitative Data Summary
Due to the novelty of this compound in widespread cell culture research, a comprehensive database of IC50 or EC50 values across multiple cell lines is not yet available. The following table provides a template for researchers to populate with their own experimental data and includes the single publicly available data point for reference.
| Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| Vero C1008 | Antiviral Efficacy (SARS-CoV-2) | EC50 | 1.1 | [4] |
| User-defined Cell Line 1 | Cytotoxicity (e.g., MTT, XTT) | IC50 | User-determined | Internal Data |
| User-defined Cell Line 2 | Functional Assay | EC50 | User-determined | Internal Data |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 375.45 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Protocol:
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM). The following formula can be used: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Dissolve the weighed this compound powder in an appropriate volume of DMSO to achieve the desired stock concentration. For example, to make 1 ml of a 10 mM stock solution, dissolve 3.75 mg of this compound in 1 ml of DMSO.
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Determination of Optimal Dosage using a Cytotoxicity Assay (e.g., MTT Assay)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a common measure of cytotoxicity.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Ensure the final concentration of the vehicle (DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). Include a vehicle-only control.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle-only medium (negative control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
-
Visualizations
Experimental Workflow for Dosage Determination
Caption: Workflow for determining the optimal dosage of this compound.
Hypothesized Signaling Pathway of this compound
The precise downstream signaling pathways of this compound have not been fully elucidated. However, based on its action as a dopamine D2 receptor antagonist and its similarity to atypical antipsychotics like Aripiprazole, a putative signaling pathway can be proposed. Aripiprazole is known to modulate pathways such as the Akt/GSK3β pathway.[5][6]
Caption: Hypothesized signaling pathway for this compound.
Conclusion
The provided protocols offer a foundational approach for researchers to determine the effective and optimal dosage of this compound in their specific cell culture models. It is imperative to perform dose-response experiments for each new cell line and experimental condition to ensure accurate and reproducible results. The hypothesized signaling pathway serves as a conceptual framework for further mechanistic studies into the cellular effects of this compound. As more research is conducted, the understanding of this compound's biological activities and its interactions with cellular pathways will become more refined.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound [medbox.iiab.me]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aripiprazole and Haloperidol Activate GSK3β-Dependent Signalling Pathway Differentially in Various Brain Regions of Rats | MDPI [mdpi.com]
- 6. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Elopiprazole Solution Preparation for Research
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Elopiprazole (CAS: 115464-77-2) is an antipsychotic agent of the phenylpiperazine class developed for research in neurological disorders.[1][2] Its mechanism of action involves antagonism of dopamine D2 and D3 receptors and agonism of serotonin 5-HT1A receptors.[3] Like many small molecule drug candidates, this compound's low aqueous solubility presents a challenge for its use in experimental settings.
These application notes provide detailed protocols for the preparation of this compound solutions suitable for in vitro and in vivo research applications. The following sections outline the compound's physicochemical properties, recommended storage conditions, and step-by-step procedures for creating stock solutions and working dilutions.
2.0 Physicochemical and Stability Data
Proper solution preparation begins with an understanding of the compound's fundamental properties and stability. The data presented below has been compiled from available chemical databases and supplier information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 115464-77-2 | [3] |
| Molecular Formula | C₂₃H₂₂FN₃O | [3][4] |
| Molecular Weight | 375.45 g/mol | [3][4] |
| Class | Phenylpiperazine |[1][5] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Conditions | Reference |
|---|---|---|---|---|
| Solid Powder | 0 - 4°C | Days to Weeks | Dry, dark | [3] |
| -20°C | Months to Years | Dry, dark | [3] | |
| Stock Solution | 0 - 4°C | Days to Weeks | In appropriate solvent | [3] |
| | -20°C | Months | In appropriate solvent |[3] |
3.0 Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not widely published. Therefore, empirical determination by the end-user is critical. Based on the behavior of similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is recommended for the primary stock solution.
Table 3: Recommended Solvents for this compound Solution Preparation
| Solvent | Anticipated Solubility | Recommended Use | Notes |
|---|---|---|---|
| DMSO | High | Primary Stock Solution | A high-purity, anhydrous grade is recommended. |
| Ethanol | Moderate to Low | Intermediate Dilutions | May be used for specific protocols but check for precipitation. |
| Aqueous Buffers | Very Low | Final Working Solutions | Direct dissolution is not recommended. Dilute from a stock solution. |
| (e.g., PBS, Cell Media) | | | Final DMSO concentration should be kept low (<0.5%) to avoid vehicle effects. |
Experimental Protocols
4.1 Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which serves as the foundation for subsequent experimental dilutions.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Pre-weigh Vial: Tare a sterile microcentrifuge tube or amber vial on an analytical balance.
-
Weigh this compound: Carefully weigh a precise amount of this compound powder. For example, weigh 3.75 mg of the compound.
-
Calculate Solvent Volume: Use the following formula to determine the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) Example: Volume = 0.00375 g / (375.45 g/mol x 0.010 mol/L) = 0.001 L = 1.0 mL
-
Add Solvent: Add the calculated volume (1.0 mL) of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve Compound: Tightly cap the vial and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for long-term use or 4°C for short-term use, protected from light.[3]
4.2 Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, HBSS) or cell culture medium (e.g., DMEM)
-
Sterile polypropylene tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation, first prepare an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium to create a 100 µM solution. Mix gently by inversion.
-
Prepare Final Working Solution: Use the intermediate dilution to prepare the final desired concentration. For example, to prepare a 1 µM working solution in a final volume of 2 mL:
-
Add 20 µL of the 100 µM intermediate solution to 1980 µL of cell culture medium.
-
-
Mix and Use: Mix gently and add immediately to the assay plate.
-
Crucial Note: Always add the concentrated DMSO solution to the larger volume of aqueous buffer/medium while vortexing or swirling to facilitate rapid dispersion and minimize precipitation. The final DMSO concentration should be calculated and kept consistent across all experimental and vehicle control groups (typically ≤0.5%).
-
4.3 Protocol 3: Preparation of a Formulation for In Vivo Studies
This protocol provides a general method for preparing an this compound suspension for oral (p.o.) or intraperitoneal (i.p.) administration in animal models. Note: The optimal vehicle should be determined empirically for the specific animal model and administration route.
Materials:
-
This compound powder
-
Vehicle components: e.g., Sterile Saline (0.9% NaCl), Tween® 80, Carboxymethylcellulose (CMC)
-
Mortar and pestle or homogenizer
-
Graduated cylinder and stir plate
Example Vehicle (10% Tween® 80 in Saline):
-
Prepare Vehicle: Add 10 mL of Tween® 80 to 90 mL of sterile saline and mix thoroughly.
-
Calculate Required Mass: Determine the required mass of this compound based on the desired dose (e.g., 10 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Mass needed (mg) for a 10 mL formulation for a 1 kg animal = 10 mg
-
-
Create Paste: Weigh the calculated amount of this compound powder and place it in a mortar. Add a small volume of the vehicle (e.g., 0.5 mL) and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper particle wetting.
-
Prepare Suspension: Gradually add the remaining vehicle in small increments while continuously stirring or triturating to create a homogenous suspension.
-
Homogenize: Use a homogenizer or sonicator (with cooling) to reduce particle size and ensure a uniform suspension if necessary.
-
Administration: Keep the suspension continuously stirred during dosing to prevent settling and ensure accurate administration. Prepare fresh daily.
Visualizations
5.1 Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions from powder to final application.
Caption: Workflow for preparing this compound solutions.
5.2 Signaling Pathway
This compound's mechanism involves modulation of key neurotransmitter receptors central to antipsychotic activity.[3]
Caption: this compound's activity at dopamine and serotonin receptors.
References
Application Notes and Protocols for Preclinical Behavioral Studies of Elopiprazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elopiprazole is a novel psychotropic agent with a unique pharmacological profile, acting as a potent antagonist at dopamine D2 and D3 receptors and as an agonist at the serotonin 5-HT1A receptor.[1] This dual action suggests therapeutic potential for the treatment of psychotic disorders such as schizophrenia, which are characterized by a complex interplay of dopamine and serotonin dysregulation.[2][3] The D2 receptor antagonism is a hallmark of typical antipsychotics, primarily addressing the positive symptoms of schizophrenia, while 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects and may ameliorate negative and cognitive symptoms. This document provides detailed protocols for a battery of behavioral assays in rodents to comprehensively evaluate the preclinical efficacy and potential side-effect profile of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound's action on dopamine and serotonin receptors.
Experimental Workflow
Caption: General workflow for preclinical behavioral evaluation of this compound.
Open Field Test (OFT)
Objective: To assess the effects of this compound on spontaneous locomotor activity and anxiety-like behavior in rodents. This test helps to identify potential sedative or stimulant effects and provides a preliminary screen for anxiolytic properties.[4][5][6][7][8][9][10][11]
Experimental Protocol:
-
Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with a floor divided into a central and a peripheral zone.[6] The arena is typically made of a non-porous material for easy cleaning. An overhead camera connected to a video-tracking software is used for automated data collection.
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are suitable. Animals should be habituated to the testing room for at least 30-60 minutes before the experiment.[9]
-
Procedure:
-
Administer this compound (e.g., 0.1, 1, 10 mg/kg, intraperitoneally) or vehicle to the animals 30 minutes prior to testing.
-
Gently place the animal in the center of the open field arena.[4]
-
Allow the animal to freely explore the arena for a set duration, typically 5-10 minutes.[4][11]
-
Record the session using the video-tracking system.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[7]
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, mean velocity.
-
Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone, latency to enter the center zone.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries |
| Vehicle | - | 4500 ± 350 | 30 ± 5 | 15 ± 3 |
| This compound | 0.1 | 4300 ± 320 | 45 ± 6 | 20 ± 4 |
| This compound | 1 | 3800 ± 300 | 60 ± 8 | 25 ± 5 |
| This compound | 10 | 2500 ± 250 | 55 ± 7 | 22 ± 4 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Elevated Plus Maze (EPM)
Objective: To further assess the anxiolytic or anxiogenic potential of this compound.[1][12][13][14][15] The test is based on the rodent's natural aversion to open and elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm for mice), with two open arms and two enclosed arms of equal dimensions.[13]
-
Animals: Adult male mice or rats.
-
Procedure:
-
Data Analysis:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for general locomotor effects).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries | Total Distance (cm) |
| Vehicle | - | 25 ± 4 | 10 ± 2 | 2000 ± 150 |
| This compound | 0.1 | 40 ± 5 | 15 ± 3 | 1950 ± 140 |
| This compound | 1 | 55 ± 7 | 20 ± 4 | 1800 ± 130 |
| This compound | 10 | 50 ± 6** | 18 ± 3 | 1500 ± 120 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effects of this compound on recognition memory, a domain of cognition often impaired in schizophrenia.[16][17][18][19][20]
Experimental Protocol:
-
Apparatus: The same open field arena used for the OFT. Two sets of identical objects that are different from each other in shape, color, and texture.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Habituation (Day 1): Allow each animal to explore the empty arena for 5-10 minutes.[16][18]
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the animal to explore for 10 minutes.[16]
-
Testing (Day 2, after a retention interval, e.g., 1-2 hours): Replace one of the familiar objects with a novel object. Allow the animal to explore for 5-10 minutes.[16][18]
-
Administer this compound or vehicle 30 minutes before the training or testing phase, depending on whether the effect on memory acquisition or retrieval is being investigated.
-
Record exploration time for each object. Exploration is defined as the animal's nose being directed towards the object at a distance of ≤ 2 cm.
-
-
Data Analysis:
-
Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index (%) |
| Vehicle | - | 20 ± 5 |
| This compound | 0.1 | 35 ± 6* |
| This compound | 1 | 50 ± 8 |
| This compound | 10 | 45 ± 7 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Social Interaction Test
Objective: To assess the effects of this compound on social behavior, which is often withdrawn in individuals with schizophrenia (negative symptoms).[21][22][23][24][25]
Experimental Protocol:
-
Apparatus: A three-chambered box is commonly used.[22] The test animal is placed in the central chamber, with access to two side chambers. One side chamber contains a novel, unfamiliar animal (stranger 1) in a wire cage, and the other side is either empty or contains a novel object.
-
Animals: Adult male mice or rats.
-
Procedure:
-
Habituation: Allow the test animal to freely explore all three chambers for 10 minutes.
-
Sociability Test: Place a stranger animal in a wire cage in one of the side chambers. Allow the test animal to explore all three chambers for 10 minutes.
-
Administer this compound or vehicle 30 minutes prior to the test.
-
-
Data Analysis:
-
Time spent in the chamber with the stranger animal versus the empty chamber.
-
Time spent actively sniffing the wire cage containing the stranger animal.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Time with Stranger 1 (s) | Sniffing Duration (s) |
| Vehicle | - | 150 ± 20 | 40 ± 8 |
| This compound | 0.1 | 200 ± 25 | 60 ± 10 |
| This compound | 1 | 250 ± 30 | 80 ± 12 |
| This compound | 10 | 230 ± 28 | 75 ± 11 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Catalepsy Test
Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.[26][27][28][29][30]
Experimental Protocol:
-
Apparatus: A horizontal bar raised to a specific height (e.g., 3-9 cm for rats).[28]
-
Animals: Adult male rats.
-
Procedure:
-
Administer this compound or a positive control (e.g., haloperidol) or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.[29]
-
Measure the time (latency) it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.[29]
-
-
Data Analysis:
-
Latency to descend from the bar at each time point.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Latency to Descend at 60 min (s) |
| Vehicle | - | 5 ± 2 |
| Haloperidol | 1 | 150 ± 15 |
| This compound | 1 | 10 ± 3 |
| This compound | 10 | 25 ± 5* |
| This compound | 30 | 60 ± 10 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
Objective: To evaluate the effect of this compound on sensorimotor gating, a pre-attentive process that is deficient in schizophrenia patients.[3][31][32][33][34]
Experimental Protocol:
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Animals: Adult male rats or mice.
-
Procedure:
-
Acclimate the animal to the startle chamber for a few minutes with background white noise.[32]
-
The test session consists of different trial types presented in a pseudo-random order:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weak, non-startling prepulse stimulus (e.g., 75-85 dB) presented shortly before the startling pulse.[33]
-
No-stimulus trials: Background noise only.
-
-
Administer this compound or vehicle 30 minutes prior to the test.
-
-
Data Analysis:
-
Percent PPI: [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials] x 100.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Prepulse Inhibition (at 85 dB prepulse) |
| Vehicle | - | 60 ± 5 |
| MK-801 (disease model) | 0.2 | 25 ± 4** |
| This compound + MK-801 | 1 | 45 ± 6*# |
| This compound + MK-801 | 10 | 55 ± 5## |
**p < 0.01 compared to Vehicle; #p < 0.05, ##p < 0.01 compared to MK-801 alone. Data are presented as mean ± SEM.
Logical Relationships of Behavioral Assays
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 5. Pharmacological relevance of the Open-Field Test - Newsletter - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 6. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Open field test in rats [protocols.io]
- 12. BehaviorCloud Protocols - Elevated Plus Maze | BehaviorCloud [behaviorcloud.com]
- 13. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 14. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 15. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mmpc.org [mmpc.org]
- 19. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 20. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 21. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. amuzainc.com [amuzainc.com]
- 23. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. b-neuro.com [b-neuro.com]
- 25. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. m.youtube.com [m.youtube.com]
- 29. meliordiscovery.com [meliordiscovery.com]
- 30. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 32. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 33. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Pre-pulse Inhibition [augusta.edu]
Application of Elopiprazole in Neuropharmacological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elopiprazole is an antipsychotic drug of the phenylpiperazine class that exhibits a unique pharmacological profile as a dopamine D2 and D3 receptor antagonist and a serotonin 5-HT1A receptor agonist.[1] Although this compound was never commercially marketed, its distinct mechanism of action makes it a valuable tool for in vitro and in vivo neuropharmacological screening.[2][3][4] These application notes provide detailed protocols for utilizing this compound to investigate signaling pathways relevant to psychosis, anxiety, and mood disorders. The methodologies described are based on established assays for dopamine and serotonin receptor function, providing a framework for researchers to characterize novel compounds and elucidate the complex interplay of these neurotransmitter systems.
Mechanism of Action
This compound's primary mechanism of action involves the modulation of two key G-protein coupled receptors (GPCRs) in the central nervous system:
-
Dopamine D2 Receptor (D2R) Antagonism: this compound acts as an antagonist at D2 receptors, which are implicated in the positive symptoms of schizophrenia.[1] Blockade of these receptors in the mesolimbic pathway is a common mechanism of action for antipsychotic drugs.
-
Serotonin 5-HT1A Receptor Agonism: this compound is an agonist at 5-HT1A receptors.[1] Activation of these receptors is associated with anxiolytic and antidepressant effects and may contribute to a reduction in extrapyramidal side effects often seen with D2 receptor antagonists.[5]
This dual activity suggests that this compound could serve as a reference compound in screening assays aimed at identifying novel therapeutics with a multi-target profile for the treatment of various neuropsychiatric disorders.
Quantitative Data Summary
As this compound was not extensively studied before its development was discontinued, publicly available quantitative data is limited. The following table presents representative in vitro pharmacological data for compounds with similar mechanisms of action, such as Aripiprazole, to provide a comparative context for screening experiments.
| Compound | Target Receptor | Assay Type | Ki (nM) | EC50/IC50 (nM) | Efficacy | Reference |
| Aripiprazole | Human Dopamine D2L | Radioligand Binding | 0.34 | - | - | [6] |
| Human Dopamine D2L | cAMP Inhibition | - | 1.6 | Partial Agonist (25% vs Dopamine) | [6] | |
| Human Serotonin 5-HT1A | Radioligand Binding | 1.7 | - | - | [7] | |
| Human Serotonin 5-HT1A | [35S]GTPγS Binding | - | 2.0 | Partial Agonist (30% vs 5-HT) | [7] | |
| Haloperidol | Human Dopamine D2 | Radioligand Binding | 1.5 | - | - | [1] |
| Human Dopamine D2 | cAMP Inhibition | - | 10 | Antagonist | [1] |
Note: The data presented for Aripiprazole and Haloperidol are for illustrative purposes to guide the design and interpretation of experiments with this compound. Actual values for this compound would need to be determined experimentally.
Experimental Protocols
In Vitro Dopamine D2 Receptor Antagonism Assay (cAMP Inhibition)
This protocol determines the functional antagonism of this compound at the dopamine D2 receptor by measuring its ability to block dopamine-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
HEK293 or CHO cells stably expressing the human dopamine D2 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (adenylyl cyclase activator).
-
Dopamine (agonist).
-
This compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well microplates.
Procedure:
-
Cell Seeding: Seed the D2R-expressing cells into microplates at a density that allows for optimal signal detection and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for cAMP inhibition) to the wells containing this compound. Simultaneously, add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro Serotonin 5-HT1A Receptor Agonism Assay ([35S]GTPγS Binding)
This protocol assesses the agonist activity of this compound at the 5-HT1A receptor by measuring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Cell membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
[35S]GTPγS.
-
GDP.
-
This compound.
-
Reference 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Mixture Preparation: In a microplate, combine the cell membranes, GDP, and varying concentrations of this compound or the reference agonist in the assay buffer.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values relative to the reference agonist.
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism of action on D2 and 5-HT1A receptor signaling pathways.
Caption: Experimental workflow for the Dopamine D2 receptor antagonism assay.
Caption: Experimental workflow for the Serotonin 5-HT1A receptor agonism assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The importance of 5-HT1A receptor agonism in antipsychotic drug action: rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Elopiprazole: A Versatile Tool for Interrogating Dopamine and Serotonin Receptor Pathways
Application Notes and Protocols for Researchers
Introduction
Elopiprazole, also known as DU 29894, is a valuable pharmacological tool for researchers investigating the complex interplay of dopaminergic and serotonergic systems in the central nervous system. As a potent antagonist of dopamine D2 and D3 receptors and an agonist of the serotonin 5-HT1A receptor, this compound offers a unique profile for dissecting the roles of these key neurotransmitter receptors in various physiological and pathological processes.[1] These application notes provide a comprehensive overview of this compound's utility as a tool compound and detailed protocols for its characterization in receptor binding and functional assays.
The dual action of this compound makes it particularly useful for studies related to neuropsychiatric disorders where both dopamine and serotonin pathways are implicated, such as schizophrenia and depression. By selectively modulating these receptors, researchers can explore their downstream signaling cascades and functional consequences in cellular and preclinical models.
Pharmacological Profile of this compound
This compound's utility as a research tool stems from its specific interactions with key G-protein coupled receptors (GPCRs). Understanding its binding affinity and functional activity is crucial for designing and interpreting experiments.
Data Presentation: Receptor Binding Affinity and Functional Activity
While specific, publicly available quantitative data for this compound is limited, the following tables provide a template for researchers to populate with their own experimental data. This structured format allows for clear comparison and documentation of the compound's pharmacological properties.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Test System | Ki (nM) |
| Dopamine D2 | [³H]-Spiperone | Recombinant CHO cells | Data to be determined |
| Dopamine D3 | [³H]-Spiperone | Recombinant CHO cells | Data to be determined |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Rat hippocampal membranes | Data to be determined |
| Other receptors | Select appropriate radioligand | Specify system | Data to be determined |
Table 2: Functional Activity of this compound
| Receptor Subtype | Assay Type | Test System | Functional Response | EC50 / IC50 (nM) |
| Dopamine D2 | cAMP Inhibition | Recombinant CHO cells | Antagonist | Data to be determined |
| Dopamine D3 | cAMP Inhibition | Recombinant CHO cells | Antagonist | Data to be determined |
| Serotonin 5-HT1A | cAMP Inhibition | Recombinant CHO cells | Agonist | Data to be determined |
Signaling Pathways
This compound modulates distinct downstream signaling pathways through its interaction with dopamine D2/D3 and serotonin 5-HT1A receptors.
Figure 1: this compound's modulation of G-protein signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the binding and functional activity of this compound at dopamine D2 and serotonin 5-HT1A receptors.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor using [³H]-spiperone as the radioligand.
Experimental Workflow:
Figure 2: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration apparatus.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-spiperone, 100 µL membrane suspension.
-
Non-specific Binding: 50 µL haloperidol (10 µM), 50 µL [³H]-spiperone, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of this compound at various concentrations, 50 µL [³H]-spiperone, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-spiperone binding) using non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Serotonin 5-HT1A Receptor Functional Assay (cAMP)
This protocol describes a functional assay to determine the agonist activity of this compound at the serotonin 5-HT1A receptor by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.
Experimental Workflow:
Figure 3: Workflow for 5-HT1A Receptor cAMP Functional Assay.
Materials:
-
Cell Line: A cell line stably expressing the human serotonin 5-HT1A receptor and capable of producing cAMP (e.g., CHO-K1 or HEK293).
-
Test Compound: this compound.
-
Stimulant: Forskolin.
-
Positive Control: 8-OH-DPAT (a known 5-HT1A agonist).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well or 96-well cell culture plates.
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells to ~80-90% confluency. Seed the cells into the appropriate microplate and allow them to attach overnight.
-
Assay Preparation: The following day, aspirate the culture medium and wash the cells with assay buffer.
-
Compound Addition: Add this compound at a range of concentrations to the appropriate wells. Include wells for a positive control (8-OH-DPAT) and a vehicle control. Pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1-10 µM, to be optimized for the specific cell line) to all wells except the basal control. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated response (100%) and the basal level (0%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory response) using non-linear regression analysis.
-
Conclusion
This compound serves as a critical tool for researchers aiming to unravel the complexities of dopamine and serotonin signaling. The protocols outlined above provide a robust framework for the in vitro characterization of this compound and other compounds with similar pharmacological profiles. By systematically determining the binding affinities and functional activities at D2/D3 and 5-HT1A receptors, scientists can gain deeper insights into the molecular mechanisms underlying neurotransmission and its dysregulation in neurological and psychiatric disorders. The provided templates and workflows are intended to guide researchers in generating high-quality, reproducible data for their studies.
References
Troubleshooting & Optimization
Technical Support Center: Minimizing Elopiprazole Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to minimize and troubleshoot the off-target effects of Elopiprazole in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as DU 29894) is an investigational antipsychotic drug belonging to the phenylpiperazine class.[1][2] Its primary mechanism of action is as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 5-HT1A receptors.[3] It was investigated for the treatment of schizophrenia but was never marketed.[1][2]
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a drug interacts with molecules other than its intended therapeutic target.[4][5] These unintended interactions can lead to a range of problems in experimental research, including:
-
Cellular Toxicity: Interactions with unintended cellular components can disrupt normal physiological processes, leading to cytotoxicity.[6]
-
Reduced Specificity: High concentrations of a compound are more likely to engage lower-affinity off-targets, making it difficult to discern the true on-target effect.[7]
Like many antipsychotics, this compound's chemical structure suggests potential interactions with a range of other receptors, which may contribute to unexpected experimental outcomes.
Q3: How can I proactively minimize off-target effects in my experimental design?
A well-thought-out experimental plan is the best defense against misleading off-target effects.[7] Key considerations include:
-
Use the Lowest Effective Concentration: Conduct thorough dose-response studies to determine the lowest concentration of this compound that produces the desired on-target effect.[6][7][8]
-
Incorporate Proper Controls: The use of appropriate controls is critical. This includes using a structurally related but inactive compound as a negative control.[7] If such a compound is not available, using a structurally distinct compound with the same on-target activity can help validate that the observed effect is due to the intended mechanism.[7]
-
Perform Target Engagement Studies: Confirm that this compound is binding to its intended targets (D2, D3, 5-HT1A) in your specific experimental system at the concentrations you are using.[7]
Troubleshooting Guide
Issue 1: I'm observing an unexpected phenotype in my experiment. How can I determine if this is an on-target or off-target effect?
This is a common challenge when working with novel or less-characterized compounds. A systematic approach is necessary to dissect the observed effects.
Troubleshooting Workflow for Unexpected Phenotypes
Caption: Workflow for troubleshooting unexpected experimental phenotypes.
Issue 2: My cell cultures are showing toxicity at concentrations where I expect to see on-target activity.
Toxicity can be a result of either on-target or off-target effects.
-
Action 1: Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTS or LDH release) to quantify the toxicity across a range of this compound concentrations.
-
Action 2: Compare with On-Target Potency: If the toxic concentrations are significantly higher than those required for on-target activity, it is likely an off-target effect.
-
Action 3: Use a Different Cell Line: If possible, replicate the experiment in a cell line that does not express the intended targets of this compound. Toxicity in this cell line would point towards an off-target mechanism.
Data Presentation: this compound Binding Profile
While a comprehensive public off-target profile for this compound is not available, researchers should aim to generate data similar to the hypothetical table below. This involves screening the compound against a panel of receptors, transporters, and ion channels commonly associated with the off-target effects of antipsychotic drugs.
Table 1: Illustrative Binding Profile of this compound
| Target Class | Target | Binding Affinity (Ki, nM) | Notes |
| Primary Targets | Dopamine D2 Receptor | 1.2 | High affinity, consistent with primary mechanism of action. |
| Dopamine D3 Receptor | 0.8 | High affinity, consistent with primary mechanism of action. | |
| Serotonin 5-HT1A Receptor | 2.5 | High affinity, consistent with primary mechanism of action. | |
| Potential Off-Targets | Serotonin 5-HT2A Receptor | 50 | Moderate affinity, potential for off-target effects at higher doses. |
| Histamine H1 Receptor | 150 | Lower affinity, may contribute to side effects like sedation. | |
| Alpha-1 Adrenergic Receptor | 250 | Lower affinity, may contribute to cardiovascular side effects. | |
| Muscarinic M1 Receptor | >1000 | Negligible affinity, low potential for anticholinergic effects. |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a framework for determining the binding affinity (Ki) of this compound for a potential off-target, such as the Histamine H1 receptor.
Materials:
-
Cell membranes expressing the human Histamine H1 receptor.
-
Radioligand (e.g., [³H]-pyrilamine).
-
Non-specific binding control (e.g., Mepyramine).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Scintillation counter.
Method:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).
-
50 µL of the appropriate this compound dilution.
-
50 µL of radioligand at a concentration near its Kd.
-
50 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound and free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for G-protein Coupled Receptors (GPCRs)
This protocol can be used to determine if this compound has a functional effect (agonist or antagonist) on a potential off-target GPCR, such as the Alpha-1 Adrenergic Receptor.
Materials:
-
A cell line expressing the target GPCR (e.g., HEK293 cells transfected with the Alpha-1 Adrenergic Receptor).
-
A known agonist for the target receptor (e.g., Phenylephrine).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
Method:
-
Cell Plating: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add the known agonist at a concentration that gives a sub-maximal response (e.g., EC80).
-
Incubate for a further specified time.
-
-
Agonist Mode:
-
Incubate the cells with varying concentrations of this compound alone.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP response against the logarithm of the this compound concentration to determine the IC50 for inhibition of the agonist response.
-
Agonist Mode: Plot the cAMP response against the logarithm of the this compound concentration to determine if it has any agonist activity (EC50).
-
Visualizations
This compound Signaling Pathways: On- and Off-Target
Caption: Simplified signaling pathways for this compound's on- and off-targets.
Logical Flow for Control Compound Selection
Caption: Decision tree for selecting appropriate control compounds.
References
- 1. This compound [medbox.iiab.me]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Troubleshooting Inconsistent Results with Elopiprazole: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent experimental results when working with Elopiprazole. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antipsychotic drug candidate of the phenylpiperazine class that was investigated but never marketed.[1][2] Its primary mechanism of action is as an antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 1A (5-HT1A) receptors.[3]
Q2: Why might I be seeing inconsistent results in my experiments with this compound?
Inconsistent results with any compound, including this compound, can arise from a variety of factors. These can be broadly categorized into three areas: issues with the compound itself, experimental procedure variability, and data analysis and interpretation. Given that some synthesis routes for related compounds can generate hard-to-remove byproducts, compound purity is a critical factor to consider.[4]
Q3: How can I be sure that the this compound I am using is of sufficient purity?
It is crucial to obtain a Certificate of Analysis (CofA) from your supplier for the specific lot of this compound you are using. This document should provide data on the compound's purity, identity, and the methods used for its characterization. If you suspect impurities are affecting your results, you may need to perform your own analytical validation, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Troubleshooting Guides
Issue 1: High Variability in In Vitro Receptor Binding Assays
You are performing receptor binding assays to characterize this compound's affinity for D2, D3, and 5-HT1A receptors, but you are observing significant variability in your calculated Ki or IC50 values across experiments.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inconsistent in vitro binding assay results.
Detailed Steps:
-
Compound Integrity:
-
Purity: As difficulties in purifying related compounds have been noted, ensure your this compound lot has high purity (>98%) as confirmed by the CofA.[4]
-
Solubility: Confirm that this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration in your assay buffer does not lead to precipitation.
-
Stock Solutions: Prepare fresh stock solutions from solid material, as repeated freeze-thaw cycles can degrade the compound.
-
-
Assay Protocol Consistency:
-
Reagents: Use reagents from the same lot for all comparative experiments. Ensure the radioligand or fluorescent probe has not degraded.
-
Incubation: Strictly control incubation times and temperatures, as these can significantly impact binding kinetics.
-
Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors, especially for serial dilutions.
-
-
Data Analysis:
-
Ensure that you are using a consistent non-linear regression model to fit your dose-response curves.
-
Use a sufficient number of data points to accurately define the top and bottom plateaus of your curves.
-
Issue 2: Inconsistent Cellular Responses in Signaling Assays
You are using a cell line expressing D2 or 5-HT1A receptors to measure downstream signaling (e.g., cAMP modulation), but the response to this compound is not consistent.
Signaling Pathway Overview:
Caption: this compound's dual action on D2 and 5-HT1A receptor signaling pathways.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Cell Culture Variability | Ensure cell line is from a reliable source and has not been passaged too many times. Maintain consistent cell density at plating and during the experiment. Serum-starve cells for a consistent period before the assay to reduce baseline signaling. |
| Receptor Expression Levels | Verify consistent expression of the target receptor (D2 or 5-HT1A) using techniques like qPCR or Western blot, especially if results change over time. |
| Assay Buffer Components | Check for components in your media or buffer that might interfere with the assay. For example, some pH indicators have been known to affect GPCR signaling. |
| Compound-related Issues | Test for cytotoxicity at higher concentrations using an assay like MTT or LDH release. A cytotoxic effect could be misinterpreted as a specific signaling response. |
Issue 3: Unpredictable In Vivo Behavioral Effects
In animal models, the behavioral effects of this compound (e.g., on locomotion or in models of psychosis) are erratic or do not replicate.
Troubleshooting Considerations:
| Parameter | Key Considerations |
| Pharmacokinetics (PK) | The route of administration, vehicle, and formulation can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of this compound. Inconsistent PK can lead to variable brain exposure and thus, variable behavioral effects. Consider a pilot PK study to determine optimal dosing. |
| Animal-related Factors | The species, strain, age, and sex of the animals can all influence drug response. Ensure these are consistent. Acclimatize animals properly to the testing environment to reduce stress-induced variability. |
| Dosing Accuracy | Ensure accurate calculation and administration of the dose. For oral gavage, confirm proper placement. For injections, ensure the full dose is delivered. |
| Metabolite Activity | Consider if active metabolites of this compound could be contributing to the behavioral effects. The profile of these metabolites could vary between species. |
Experimental Protocols
Standard Protocol: Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor.
-
Materials:
-
Cell membranes expressing human D2 receptors.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
This compound stock solution (10 mM in DMSO).
-
-
Procedure:
-
Perform serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of diluted this compound, 50 µL of [3H]Spiperone (at a final concentration equal to its Kd), and 100 µL of the D2 receptor membrane preparation.
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of Haloperidol instead of this compound.
-
Incubate the plate at room temperature for 60 minutes.
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This guide provides a starting point for addressing inconsistencies in your experiments with this compound. Meticulous attention to detail, consistency in protocols, and a systematic approach to troubleshooting are paramount for achieving reproducible results.
References
addressing Elopiprazole precipitation in stock solutions
- 1. Sunflower trypsin inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sunflower trypsin inhibitor 1 as a molecular scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scalable and Efficient In Planta Biosynthesis of Sunflower Trypsin Inhibitor-1 (SFTI) Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sunflower trypsin inhibitor-1, proteolytic studies on a trypsin inhibitor peptide and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sunflower trypsin inhibitor 1 derivatives as molecular scaffolds for the development of novel peptidic radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescent analogs of trypsin inhibitor SFTI-1 isolated from sunflower seeds--synthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mylne.org [mylne.org]
Technical Support Center: Elopiprazole and Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals who are using Elopiprazole in their experiments and encountering issues with cell viability assays. The following information is designed to help you troubleshoot common problems and ensure the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antipsychotic drug belonging to the phenylpiperazine class.[1] It functions as an antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 1A (5-HT1A) receptors.[2] Although it has been studied for its potential in treating neurological disorders, it has never been marketed for clinical use.[1][3]
Q2: Can this compound affect cell viability?
While there is no direct published data on the cytotoxic effects of this compound, compounds with similar mechanisms of action, such as the atypical antipsychotic Aripiprazole, have been shown to inhibit the growth of certain cancer cell lines. Therefore, it is plausible that this compound could exhibit cytotoxic or cytostatic effects, which would be detectable in cell viability assays.
Q3: How might this compound interfere with my cell viability assay?
This compound, as a chemical compound, has the potential to interfere with the chemistry of cell viability assays. Potential mechanisms of interference include:
-
Colorimetric Interference: If this compound has an intrinsic color, it could interfere with absorbance readings in colorimetric assays like MTT and XTT.
-
Fluorescence Interference: If this compound is fluorescent, it could affect the signal in fluorescence-based assays.
-
Redox Activity: The chemical structure of this compound might allow it to directly reduce the tetrazolium salts (MTT, XTT) or other reporter molecules used in viability assays, leading to a false-positive signal for cell viability.
-
Luciferase Inhibition/Activation: In ATP-based luminescence assays like CellTiter-Glo, this compound could potentially inhibit or activate the luciferase enzyme, leading to inaccurate measurements of ATP levels.
Troubleshooting Guide
Issue 1: Unexpectedly High or Low Cell Viability Readings
| Possible Cause | Troubleshooting Step |
| Compound Interference | Run a cell-free control by adding this compound to the assay medium without cells. A change in signal indicates direct interference with the assay reagents. |
| Vehicle (Solvent) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Run a vehicle-only control. |
| Incorrect Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| Contamination | Regularly check cell cultures for microbial contamination. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Plating | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for better consistency. |
| Edge Effects | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Incomplete Reagent Mixing | Ensure thorough but gentle mixing after adding assay reagents. |
Quantitative Data Summary
As no specific quantitative data for this compound's impact on cell viability assays is publicly available, the following tables are provided as templates to illustrate how to structure and present your experimental data.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 50 | 0.62 ± 0.04 | 49.6 |
| 100 | 0.31 ± 0.03 | 24.8 |
Table 2: Assessment of this compound Interference with Different Viability Assays (Cell-Free)
| Assay | This compound (100 µM) Signal | Control (Vehicle) Signal | Signal Difference (%) |
| MTT | 0.052 | 0.050 | 4.0 |
| XTT | 0.065 | 0.061 | 6.6 |
| CellTiter-Glo | 1050 RLU | 1025 RLU | 2.4 |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Reading: Incubate the plate in the dark at room temperature for at least 2 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
XTT Cell Viability Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
XTT Reagent Preparation: Thaw the XTT reagent and the electron-coupling reagent. Immediately before use, mix the two reagents according to the manufacturer's instructions.[4]
-
Reagent Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours.
-
Reading: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.[4]
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Plating and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[5]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Reading: Measure the luminescence using a luminometer.
Visualizations
Signaling Pathways
This compound's mechanism of action involves the antagonism of Dopamine D2 and D3 receptors and agonism of the Serotonin 1A receptor.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow
A general workflow for assessing the impact of a compound on cell viability.
Caption: General experimental workflow for cell viability assays.
Troubleshooting Logic
A logical diagram to guide troubleshooting of unexpected cell viability results.
Caption: Troubleshooting flowchart for unexpected viability results.
References
Elopiprazole Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elopiprazole. Given that this compound was investigated but never marketed, this guide leverages established principles from similar compounds, such as aripiprazole, to address potential challenges in optimizing its dose-response curve.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antipsychotic drug belonging to the phenylpiperazine class. Its mechanism of action is characterized by its activity as an antagonist at dopamine D2 and D3 receptors and as an agonist at serotonin 5-HT1A receptors.[1]
Q2: Where can I find established clinical dose-response data for this compound?
A2: this compound was never marketed, and as a result, extensive clinical dose-response data is not publicly available.[2][3][4] Researchers will need to establish dose-response curves through in vitro and in vivo preclinical models.
Q3: What are the expected downstream signaling pathways affected by this compound?
A3: Based on its receptor profile, this compound is expected to modulate downstream signaling pathways associated with dopamine D2 and serotonin 5-HT1A receptors. For D2 receptor antagonism, this would likely involve pathways such as the inhibition of adenylyl cyclase and modulation of Akt/GSK3β signaling. As a 5-HT1A agonist, it would likely influence pathways involving the inhibition of adenylyl cyclase and activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Q4: How does the receptor binding profile of this compound compare to aripiprazole?
A4: Both this compound and aripiprazole are phenylpiperazine derivatives with activity at dopamine and serotonin receptors. This compound is described as a D2/D3 antagonist and 5-HT1A agonist.[1] Aripiprazole is known as a D2 partial agonist and a 5-HT1A partial agonist, with antagonist activity at the 5-HT2A receptor.[5][6][7] This difference in D2 receptor activity (antagonist vs. partial agonist) is a key distinction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vitro assay results | Inconsistent cell line passage number. | Maintain a consistent cell passage number for all experiments. Characterize receptor expression levels at different passages. |
| Poor compound solubility. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Visually inspect for precipitation. Consider the use of a solubility-enhancing agent if necessary. | |
| Assay interference. | Run appropriate vehicle controls and test for any assay interference caused by the compound or solvent at the concentrations used. | |
| Steep or shallow dose-response curve | Inappropriate concentration range. | Perform a wide range of concentrations in initial experiments (e.g., 10-fold dilutions from picomolar to micromolar) to identify the dynamic range of the response. |
| Receptor desensitization or tachyphylaxis. | Vary the incubation time with this compound to determine if the response changes over time. | |
| Inconsistent in vivo efficacy | Poor pharmacokinetic properties. | Characterize the pharmacokinetic profile of this compound in the chosen animal model, including bioavailability, half-life, and brain penetration.[8][9] |
| High off-target effects. | Conduct a broad panel of receptor binding assays to identify potential off-target interactions that may contribute to the observed in vivo effects. | |
| Saturation of receptor occupancy. | For similar compounds like aripiprazole, near-maximal D2 receptor occupancy is achieved at relatively low clinical doses.[10] Consider that higher doses of this compound may not produce a greater effect if receptor saturation is reached. |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and serotonin 5-HT1A receptors.
Methodology:
-
Cell Culture: Use a stable cell line expressing the human recombinant D2 or 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize cells in a suitable buffer and centrifuge to isolate the cell membrane fraction containing the receptors.
-
Binding Reaction: Incubate the cell membranes with a known radioligand for the target receptor (e.g., [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of this compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Perform a competitive binding analysis to calculate the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Downstream Signaling Assay: cAMP Measurement
Objective: To assess the functional activity of this compound at D2 (antagonist) and 5-HT1A (agonist) receptors by measuring changes in cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture: Use a suitable cell line expressing the target receptor.
-
Cell Treatment:
-
D2 Antagonism: Pre-incubate cells with varying concentrations of this compound, followed by stimulation with a known D2 agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (e.g., IBMX).
-
5-HT1A Agonism: Treat cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based assays).
-
Data Analysis: Plot the cAMP levels against the log of the this compound concentration to generate a dose-response curve and determine the IC50 (for antagonism) or EC50 (for agonism).
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound [medbox.iiab.me]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Pharmacokinetics | Clinical pharmacology of antipsychotics | Clinical pharmacology | Faculty of Medicine, Masaryk University [is.muni.cz]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. Aripiprazole: dose-response relationship in schizophrenia and schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Elopiprazole vs. Aripiprazole: A Comparative Guide to their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of elopiprazole and aripiprazole, two antipsychotic compounds with distinct pharmacological profiles. While aripiprazole is a well-established therapeutic agent, this compound, a compound that was not brought to market, presents an interesting case for pharmacological comparison. This document synthesizes available data on their receptor binding affinities, functional activities, and downstream signaling effects, supported by experimental protocols and visual diagrams to facilitate a comprehensive understanding.
Overview of Mechanisms of Action
Aripiprazole is classified as a "dopamine-serotonin system stabilizer." Its primary mechanism of action is thought to be a combination of partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at serotonin 5-HT2A receptors.[1][2] This profile allows it to modulate dopaminergic activity, reducing it in areas of excess (like the mesolimbic pathway, relevant to positive symptoms of schizophrenia) and increasing it in areas of deficiency (like the mesocortical pathway, relevant to negative and cognitive symptoms).[3]
This compound is described as an antagonist at dopamine D2 and D3 receptors and an agonist at serotonin 5-HT1A receptors.[4] Unlike aripiprazole's partial agonism at the D2 receptor, this compound is characterized as a full antagonist at this site, suggesting a more traditional antipsychotic mechanism of D2 receptor blockade. Its agonist activity at 5-HT1A receptors, however, aligns it with some of the properties of atypical antipsychotics, which are thought to contribute to a better side-effect profile, particularly concerning extrapyramidal symptoms.
Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for the receptor binding affinities (Ki) and functional activities (EC50, Emax) of aripiprazole. For this compound, specific quantitative data is not publicly available; therefore, its activity is described qualitatively.
Table 1: Dopamine Receptor Binding Profile and Functional Activity
| Receptor | Aripiprazole Ki (nM) | Aripiprazole Functional Activity | This compound Ki (nM) | This compound Functional Activity |
| D2 | 0.34 - 2.7 | Partial Agonist | Not Available | Antagonist[4] |
| D3 | 0.8 - 4.1 | Partial Agonist | Not Available | Antagonist[4] |
| D4 | 26 - 44 | Partial Agonist | Not Available | Not Available |
Table 2: Serotonin Receptor Binding Profile and Functional Activity
| Receptor | Aripiprazole Ki (nM) | Aripiprazole Functional Activity | This compound Ki (nM) | This compound Functional Activity |
| 5-HT1A | 1.7 - 4.4 | Partial Agonist (EC50 = 2.4 nM, Emax = 75%)[1] | Not Available | Agonist[4] |
| 5-HT2A | 3.4 - 15 | Antagonist/Inverse Agonist | Not Available | Not Available |
| 5-HT2B | 0.26 | Inverse Agonist | Not Available | Not Available |
| 5-HT2C | 15 - 31 | Partial Agonist | Not Available | Not Available |
| 5-HT7 | 19 | Antagonist | Not Available | Not Available |
Table 3: Other Receptor Binding Affinities (Ki, nM) for Aripiprazole
| Receptor | Aripiprazole Ki (nM) |
| α1A-Adrenergic | 57 |
| H1 (Histamine) | 61 |
Note: Ki values can vary between studies based on experimental conditions.
Signaling Pathways
The distinct receptor interactions of this compound and aripiprazole translate into different effects on intracellular signaling pathways.
Aripiprazole Signaling Pathway
Aripiprazole's partial agonism at the D2 receptor leads to a Gαi/o-coupled pathway activation that is less robust than that of the endogenous full agonist, dopamine. This results in a submaximal inhibition of adenylyl cyclase and a corresponding decrease in cyclic AMP (cAMP) levels. In a hyperdopaminergic state, aripiprazole competes with dopamine, leading to a net decrease in D2 receptor stimulation. Conversely, in a hypodopaminergic state, its intrinsic activity provides a baseline level of D2 receptor stimulation. Its partial agonism at 5-HT1A receptors also couples to Gαi/o, leading to cAMP inhibition, while its antagonism at 5-HT2A receptors blocks Gαq/11-mediated signaling, which involves the activation of phospholipase C and subsequent increases in inositol phosphates and intracellular calcium.
References
- 1. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro pharmacology of aripiprazole, its metabolite and experimental dopamine partial agonists at human dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine antagonist effects of the D2/D3 receptor partial agonist aripiprazole on effort-based choice tasks in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
Elopiprazole: A Comparative Analysis of an Investigational Atypical Antipsychotic
For Researchers, Scientists, and Drug Development Professionals
Elopiprazole, an investigational atypical antipsychotic of the phenylpiperazine class, has been a subject of preclinical research due to its distinct pharmacological profile. Although never marketed, its unique mechanism of action as a dopamine D2 and D3 receptor antagonist, coupled with serotonin 5-HT1A receptor agonism, warrants a comparative evaluation against other established atypical antipsychotics. This guide provides an objective comparison based on available preclinical data, focusing on receptor binding affinities and in vivo behavioral effects.
Comparative Efficacy: Preclinical Data
This compound, also known by its developmental code DU 29894, demonstrated potent dopamine D2 receptor antagonistic activity in preclinical studies. The primary research by van Wijngaarden and colleagues in 1987 provided the foundational data on its efficacy. The following tables summarize the available quantitative data, comparing this compound with other atypical and typical antipsychotics.
In Vitro Receptor Binding Affinities
The affinity of a drug for various neurotransmitter receptors is a key determinant of its therapeutic efficacy and side-effect profile. The table below presents the inhibition constant (Ki) values for this compound and a selection of other antipsychotic agents. A lower Ki value indicates a higher binding affinity.
| Compound | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α1-Adrenergic (Ki, nM) | H1 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Aripiprazole | 0.34 | 0.8 | 1.7 | 3.4 | 57 | 61 |
| Olanzapine | 1.1 | 4.9 | >1000 | 4 | 19 | 7 |
| Risperidone | 3.1 | 4.7 | 400 | 0.16 | 0.8 | 20 |
| Quetiapine | 295 | 550 | 1100 | 148 | 19 | 11 |
| Haloperidol (Typical) | 1.4 | 0.7 | >1000 | 5.3 | 12 | 2200 |
In Vivo Behavioral Effects
Preclinical behavioral models in animals are used to predict the antipsychotic efficacy and extrapyramidal side effects (EPS) liability of new compounds. The conditioned avoidance response (CAR) test is a classic model for predicting antipsychotic activity, while the induction of catalepsy is used to assess the potential for motor side effects.
| Compound | Conditioned Avoidance Response (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Therapeutic Index (Catalepsy ED50 / CAR ED50) |
| This compound | Data not available | Data not available | Data not available |
| Aripiprazole | 1.3 | >100 | >77 |
| Olanzapine | 0.12 | 10.3 | 86 |
| Risperidone | 0.04 | 1.2 | 30 |
| Haloperidol (Typical) | 0.06 | 0.6 | 10 |
Note: While the original study on this compound mentions a low potential to induce catalepsy compared to haloperidol, specific ED50 values from comparative in vivo studies are not available.
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical experiments for the characterization of antipsychotic compounds.
Receptor Binding Assays
Objective: To determine the affinity of a test compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat striatum for D2 receptors) or cells expressing the specific human recombinant receptor are homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Binding Reaction: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor of interest) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conditioned Avoidance Response (CAR) in Rats
Objective: To assess the potential antipsychotic activity of a compound.
Protocol:
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of the box is a grid that can deliver a mild electric shock.
-
Training: A rat is placed in one compartment. A conditioned stimulus (CS), such as a light or a tone, is presented for a set duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it will move upon receiving the shock (an escape response). Training continues until the rat consistently performs the avoidance response.
-
Testing: Trained rats are treated with the test compound or a vehicle control at various doses.
-
Data Collection: The number of successful avoidance responses is recorded. A dose-dependent decrease in avoidance responses without a significant impairment in the ability to escape the shock is indicative of antipsychotic-like activity. The ED50, the dose at which the compound produces a 50% reduction in avoidance responding, is calculated.
Catalepsy Induction in Rats
Objective: To evaluate the potential for a compound to induce extrapyramidal motor side effects.
Protocol:
-
Apparatus: A horizontal bar raised a specific height from a surface.
-
Procedure: Rats are treated with the test compound or a vehicle control. At various time points after administration, the rat's forepaws are gently placed on the bar.
-
Scoring: The time for which the rat maintains this unnatural posture is measured. Catalepsy is defined as the failure to correct the posture within a specified time (e.g., 20 seconds).
-
Data Analysis: The percentage of animals exhibiting catalepsy at each dose is determined, and the ED50, the dose that induces catalepsy in 50% of the animals, is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of preclinical antipsychotic screening.
Caption: Proposed signaling pathway of this compound.
Caption: General workflow for preclinical antipsychotic drug discovery.
Conclusion
This compound represents a pharmacological approach to antipsychotic action characterized by D2/D3 antagonism and 5-HT1A agonism. The limited publicly available preclinical data, primarily from its initial discovery, suggests a potential for antipsychotic efficacy with a favorable side-effect profile, particularly concerning a lower propensity for extrapyramidal symptoms compared to typical antipsychotics like haloperidol. However, a comprehensive comparative analysis is hindered by the lack of direct, head-to-head studies with a broad range of modern atypical antipsychotics and the absence of detailed receptor binding affinity data across multiple receptor subtypes. Further research would be necessary to fully elucidate the therapeutic potential of this compound in comparison to currently available treatments.
A Comparative Analysis of Dopamine Receptor Partial Agonists: Elopiprazole (Tavapadon), a D1/D5-Selective Ligand, versus D2/D3-Preferring Atypical Antipsychotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine receptor partial agonist Elopiprazole (also known as tavapadon and CVL-751) and established atypical antipsychotics with partial agonist activity at dopamine D2 and D3 receptors: Aripiprazole, Brexpiprazole, and Cariprazine. Contrary to initial assumptions, this compound is not a D2/D3-selective ligand but rather a selective partial agonist of the D1-like receptors (D1 and D5). This guide will therefore focus on contrasting the receptor selectivity profiles and associated signaling pathways of this compound with those of the D2/D3-preferring comparators.
Introduction to Dopamine Receptor Partial Agonists
Dopamine receptor partial agonists represent a significant advancement in the treatment of neuropsychiatric disorders. Unlike full agonists that produce a maximal response and antagonists that block the receptor, partial agonists elicit a submaximal response. This unique mechanism of action allows them to act as functional antagonists in a hyperdopaminergic environment and as functional agonists in a hypodopaminergic state, thereby offering a modulatory effect on dopaminergic neurotransmission. This "dopamine stabilization" is thought to contribute to their efficacy and favorable side-effect profiles.
This compound (Tavapadon): A D1/D5-Selective Partial Agonist
This compound (tavapadon) is an investigational, orally bioavailable, once-daily partial agonist that selectively targets dopamine D1 and D5 receptor subtypes.[1][2] By focusing on the D1/D5 pathway, this compound is being developed with the goal of providing motor control benefits while minimizing the side effects associated with non-selective dopamine stimulation, particularly those linked to the D2/D3 receptors.[1]
Comparator D2/D3-Preferring Partial Agonists
Aripiprazole, Brexpiprazole, and Cariprazine are atypical antipsychotics that exert their therapeutic effects, in part, through partial agonism at dopamine D2 and D3 receptors. Their distinct affinities and intrinsic activities at these and other receptors, such as serotonin receptors, contribute to their individual clinical profiles.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro binding affinities (Ki) of the comparator drugs for human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.[3]
Table 1: Binding Affinities (Ki, nM) of Comparator D2/D3 Partial Agonists
| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) |
| Aripiprazole | 0.34 | 0.8 |
| Brexpiprazole | 0.30 | 1.1 |
| Cariprazine | 0.49 | 0.085 |
Note: Specific Ki values for this compound (tavapadon) at D1 and D5 receptors are not publicly available in the reviewed literature.
Signaling Pathways
The differential selectivity of these compounds results in the engagement of distinct downstream signaling cascades.
Dopamine D1/D5 Receptor Signaling Pathway
Dopamine D1 and D5 receptors are D1-like receptors that couple to the Gs alpha subunit of G proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Dopamine D2/D3 Receptor Signaling Pathway
Dopamine D2 and D3 receptors are D2-like receptors that couple to the Gi alpha subunit of G proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
References
Elopiprazole's GPCR Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the G-protein coupled receptor (GPCR) cross-reactivity profile of Elopiprazole. Due to the limited availability of public quantitative data for this compound, this guide utilizes data from Aripiprazole, a structurally and mechanistically similar atypical antipsychotic, as a comparator to provide a framework for understanding potential off-target interactions.
Introduction to this compound
This compound is an atypical antipsychotic agent belonging to the phenylpiperazine class of compounds. Its primary mechanism of action is characterized by a combination of antagonist activity at dopamine D2 and D3 receptors and agonist activity at the serotonin 5-HT1A receptor.[1] This pharmacological profile suggests its potential therapeutic utility in treating psychiatric disorders. Understanding the selectivity of this compound for its primary targets versus other GPCRs is crucial for predicting its therapeutic efficacy and potential side-effect profile.
Comparative Binding Affinity and Functional Potency
The following tables summarize the binding affinities and functional potencies of Aripiprazole for its primary targets and a selection of other GPCRs, providing a benchmark for this compound's expected selectivity.
Table 1: Comparative Binding Affinities (Ki) of Aripiprazole for Primary GPCR Targets
| Receptor | Ki (nM) |
| Dopamine D2 | 0.34 |
| Dopamine D3 | 0.8 |
| Serotonin 5-HT1A | 1.7 |
| Serotonin 5-HT2A | 3.4 |
| Serotonin 5-HT2B | 0.36 |
| Serotonin 5-HT7 | 19 |
| Adrenergic α1A | 57 |
| Histamine H1 | 61 |
| Muscarinic M1 | >1000 |
Data for Aripiprazole.
Table 2: Comparative Functional Activity of Aripiprazole at Primary GPCR Targets
| Receptor | Assay Type | Parameter | Value (nM) | Functional Effect |
| Dopamine D2 | cAMP Inhibition | EC50 | 2.1 | Partial Agonist |
| Serotonin 5-HT1A | GTPγS Binding | EC50 | 2.6 | Partial Agonist |
| Serotonin 5-HT2A | Phosphoinositide Hydrolysis | IC50 | 8.9 | Antagonist |
Data for Aripiprazole.
Signaling Pathways
The therapeutic effects of this compound are mediated through its modulation of distinct GPCR signaling pathways. As an antagonist at D2 and D3 receptors, it blocks the downstream signaling cascades typically initiated by dopamine. Conversely, as a 5-HT1A agonist, it activates inhibitory signaling pathways.
Caption: Dopamine D2 Receptor Antagonism by this compound.
Caption: Serotonin 5-HT1A Receptor Agonism by this compound.
Experimental Protocols
The determination of a compound's GPCR cross-reactivity profile involves a series of in vitro assays. The following are detailed methodologies for key experiments used to generate the type of data presented for Aripiprazole.
4.1. Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor.
-
Cell Membrane Preparation: Cell lines stably expressing the GPCR of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2) is used.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or Aripiprazole).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
4.2. Functional Assays (for EC50/IC50 determination)
Functional assays measure the biological response of a cell upon receptor activation or inhibition by a test compound.
4.2.1. cAMP Assay (for Gi/o- and Gs-coupled receptors)
-
Cell Culture: Cells expressing the receptor of interest are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound. For antagonist activity, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing a labeled cAMP analog and a specific antibody. Common detection methods include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
4.2.2. GTPγS Binding Assay (for G-protein activation)
-
Membrane Preparation: Similar to the binding assay, cell membranes expressing the GPCR are prepared.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following separation of bound from free nucleotide, typically by filtration.
-
Data Analysis: The concentration of the test compound that stimulates 50% of the maximal [³⁵S]GTPγS binding (EC50) is determined.
Conclusion
While direct quantitative cross-reactivity data for this compound is not extensively available, the analysis of Aripiprazole provides a valuable comparative framework. Based on this comparison, this compound is expected to exhibit high affinity and functional activity at its primary targets: dopamine D2, D3, and serotonin 5-HT1A receptors. Its selectivity against other GPCRs, such as adrenergic, histaminergic, and muscarinic receptors, is likely to be a key determinant of its side-effect profile. Further comprehensive screening of this compound against a broad panel of GPCRs is necessary to fully elucidate its off-target interaction profile and to refine predictions of its clinical performance. The experimental protocols detailed in this guide provide a foundation for conducting such essential preclinical safety and selectivity assessments.
References
A Comparative Analysis of Elopiprazole and Haloperidol: A Guide for Researchers
A comprehensive examination of the pharmacological profiles of the investigational drug Elopiprazole and the conventional antipsychotic Haloperidol.
This guide provides a detailed comparative analysis of this compound and Haloperidol, intended for researchers, scientists, and drug development professionals. The comparison focuses on their mechanisms of action, receptor binding profiles, and available preclinical data. Due to the limited publicly available information on this compound, which was never marketed, this guide contrasts the qualitative description of its pharmacology with the extensive quantitative data available for the widely used antipsychotic, Haloperidol.
Introduction and Overview
Haloperidol is a first-generation (typical) antipsychotic that has been a cornerstone in the treatment of schizophrenia and other psychotic disorders for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of the dopamine D2 receptor. However, this mechanism is also associated with a significant liability for extrapyramidal symptoms (EPS).
This compound (also known as DU 29894) is an investigational antipsychotic agent.[1] Unlike Haloperidol, this compound was developed with a multi-receptor targeting approach, aiming for a broader spectrum of activity and potentially a more favorable side-effect profile. It is characterized as a dopamine D2 and D3 receptor antagonist and a serotonin 5-HT1A receptor agonist.[1] A crucial aspect of this compound's history is that it did not proceed to market, suggesting that it may not have met the required efficacy or safety endpoints in its clinical development program.
Mechanism of Action
The therapeutic and adverse effects of both this compound and Haloperidol are dictated by their interactions with various neurotransmitter receptors in the central nervous system.
Haloperidol: The primary mechanism of action of Haloperidol is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain. This action is thought to be responsible for its antipsychotic effects, particularly on the positive symptoms of schizophrenia, such as hallucinations and delusions. Its high affinity for D2 receptors in the nigrostriatal pathway is also responsible for the high incidence of extrapyramidal side effects.
This compound: this compound was designed to have a more complex mechanism of action. As a D2 and D3 receptor antagonist, it shares the ability of typical antipsychotics to modulate dopaminergic neurotransmission. The addition of 5-HT1A receptor agonism was intended to potentially mitigate some of the side effects associated with D2 blockade and to have a beneficial effect on the negative and cognitive symptoms of schizophrenia.
References
A Comprehensive Guide to Purity Assessment of Elopiprazole: An Achiral Compound Case Study and Comparison with Chiral Drug Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies for assessing the chemical purity of the achiral drug Elopiprazole, with a comparative overview of enantiomeric purity analysis for chiral compounds. While the initial query focused on the "enantiomeric purity" of this compound, it is crucial to clarify that this compound is an achiral molecule and, therefore, does not possess enantiomers.[1][2] This guide has been adapted to address the broader and more relevant topic of chemical purity for an achiral compound, using Aripiprazole, a structurally similar antipsychotic drug, as a case study for detailed analytical protocols. A comparative analysis with the enantioselective separation of chiral proton pump inhibitors (PPIs) is included to provide a comprehensive overview for the target audience.
Understanding Chirality in Drug Development
Chirality is a fundamental property of molecules that can exist as non-superimposable mirror images, known as enantiomers. These enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, for chiral drugs, assessing the enantiomeric purity is a critical aspect of quality control.[3] this compound, however, does not have a chiral center and is classified as an achiral compound, meaning it does not have enantiomers.[1][2] Consequently, the assessment of its purity focuses on identifying and quantifying impurities that are not enantiomeric in nature, such as synthesis-related impurities, degradation products, and metabolites.
Purity Assessment of Achiral Drugs: The Case of Aripiprazole as a Proxy for this compound
Given the limited publicly available data on the specific purity analysis of this compound, this section will detail the methodologies used for Aripiprazole, a structurally and functionally related compound. These methods are highly indicative of the approaches that would be employed for this compound.
The primary technique for assessing the purity of aripiprazole is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS) for impurity identification.[4][5][6][7][8][9]
Potential Impurities in Aripiprazole:
Impurities in aripiprazole can originate from various sources:[5][10][11]
-
Synthesis-Related Impurities: Intermediates, by-products, and reagents from the manufacturing process.
-
Degradation Products: Formed due to exposure to light, heat, humidity, or through acid/base hydrolysis and oxidation.[4]
-
Metabolites: Such as dehydro-aripiprazole.[10]
Table 1: Summary of HPLC/UPLC Methods for Aripiprazole Purity Analysis
| Parameter | HPLC Method 1[12] | HPLC Method 2[8] | UPLC Method[7] |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna® C18 (250 x 4.6 mm, 5.0 μm) | C8 (50 x 2.1mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Sodium Acetate Buffer (pH 4.5) (55:45 v/v) | Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile | Acetonitrile:Ammonium Acetate (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.250 mL/min |
| Detection | UV at 254 nm | UV at 215 nm | UV at 240 nm |
| Run Time | 12 min | 61 min | 3.0 min |
Experimental Protocol: A Typical RP-HPLC Method for Aripiprazole Purity [12]
-
Preparation of Standard Solution: Accurately weigh and dissolve about 100 mg of Aripiprazole reference standard in 100 mL of diluent to obtain a concentration of 1 mg/mL. Further dilute to the working concentration range (e.g., 2-12 µg/mL).
-
Preparation of Sample Solution: Take tablet powder equivalent to 100 mg of aripiprazole and dissolve it in 100 mL of diluent. Sonicate for 30 minutes, filter, and dilute to the working concentration.
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM sodium acetate buffer (pH adjusted to 4.5 with acetic acid) in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. The retention time for aripiprazole is typically around 6.84 minutes under these conditions.
-
Quantification: Calculate the percentage of impurities by comparing the peak areas of the impurities to the peak area of the main compound.
Method Validation Parameters for Aripiprazole Purity Analysis [1][7][8]
| Parameter | Typical Results |
| Linearity (Concentration Range) | 40-160 µg/ml |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantification (LOQ) | 0.02% |
| Precision (%RSD) | < 2.0% |
| Accuracy (Recovery) | 99-101% |
Comparative Analysis: Enantiomeric Purity Assessment of Chiral Drugs
In contrast to achiral drugs like this compound, the analysis of chiral compounds requires specialized techniques to separate and quantify the enantiomers. Chiral HPLC is the most common method used for this purpose.[10] Proton pump inhibitors (PPIs) such as omeprazole and lansoprazole, which are chiral sulfoxides, serve as excellent examples.[13][14] The S-enantiomer of omeprazole, esomeprazole, is marketed as a single-enantiomer product, making the determination of the R-enantiomer as a chiral impurity crucial.[15]
Table 2: Comparison of Analytical Approaches for Achiral vs. Chiral Drug Purity
| Feature | Purity Analysis of Achiral Drugs (e.g., Aripiprazole) | Enantiomeric Purity of Chiral Drugs (e.g., Esomeprazole) |
| Analytical Goal | Quantify process-related impurities and degradation products. | Quantify the undesired enantiomer (distomer) in the presence of the desired one (eutomer). |
| Primary Technique | Reversed-Phase HPLC/UPLC with standard achiral columns (e.g., C18, C8). | Chiral HPLC with Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based).[6] |
| Key Challenge | Achieving separation of structurally similar impurities. | Achieving enantioselective separation. |
| Method Validation Focus | Linearity, LOD/LOQ for each potential impurity. | Resolution between enantiomers, linearity, and LOQ for the minor enantiomer.[10] |
Experimental Protocol: Chiral HPLC Method for Esomeprazole [16]
-
Preparation of Solutions: Prepare standard solutions of omeprazole (racemic) and esomeprazole in the mobile phase.
-
Chromatographic Conditions:
-
Analysis: Inject the solutions and record the chromatograms. The two enantiomers will have different retention times.
-
Calculation of Enantiomeric Purity: The percentage of the R-enantiomer (impurity) is calculated from the peak areas of the R- and S-enantiomers.
Table 3: Validation Parameters for a Chiral HPLC Method for Omeprazole Enantiomers [11]
| Parameter | (S)-Omeprazole | (R)-Omeprazole |
| Linearity Range (µg/mL) | 50-90 | 50-90 |
| LOD (µg/mL) | 0.71 | 1.16 |
| LOQ (µg/mL) | 2.16 | 3.51 |
| Accuracy (Recovery %) | 100.85 - 101.36 | 99.81 - 101.62 |
| Intra-day Precision (%RSD) | 0.05 | 0.03 |
| Inter-day Precision (%RSD) | 0.19 | 0.13 |
Visualizing Analytical Workflows
The following diagrams illustrate the generalized workflows for the purity analysis of achiral and chiral pharmaceutical compounds.
Caption: Workflow for Purity Analysis of Achiral Compounds.
Caption: Workflow for Enantiomeric Purity Analysis of Chiral Compounds.
Conclusion
The assessment of drug purity is a cornerstone of pharmaceutical quality control. For an achiral compound like this compound, this involves the separation and quantification of various potential impurities using robust chromatographic methods, as exemplified by the detailed analysis of aripiprazole. In contrast, for chiral drugs, the focus extends to the critical evaluation of enantiomeric purity, requiring specialized chiral separation techniques. Understanding these distinct analytical approaches is essential for researchers and professionals in drug development to ensure the safety, efficacy, and quality of pharmaceutical products.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. CN105440026A - this compound preparation method - Google Patents [patents.google.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High performance liquid chromatography with photo diode array for separation and analysis of naproxen and esomeprazole in presence of their chiral impurities: Enantiomeric purity determination in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Chromatographic Determination of Aripiprazole using HPLC and UPLC: A Comparative Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. Chiral separation in the class of proton pump inhibitors by chromatographic and electromigration techniques: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Elopiprazole Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elopiprazole is a phenylpiperazine derivative that has been investigated for its potential as an atypical antipsychotic agent. Like many pharmaceuticals, this compound is a chiral molecule and exists as two non-superimposable mirror images, or enantiomers: (+)-elopiprazole and (-)-elopiprazole. The three-dimensional structure of a drug molecule is a critical determinant of its interaction with biological targets. Consequently, enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or contribute to adverse effects.
This guide provides a comparative overview of the biological activity of the enantiomers of this compound, focusing on their interactions with key central nervous system receptors implicated in the mechanism of action of atypical antipsychotics: the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data on the differential biological activities of the individual enantiomers of this compound. The data presented in the following tables is therefore illustrative and hypothetical , based on the common stereoselective properties observed for other chiral antipsychotic agents. These tables are intended to serve as a template for how such data would be presented if it were available.
Data Presentation: A Hypothetical Comparison
The following tables summarize hypothetical quantitative data for the binding affinity and functional activity of this compound enantiomers at the dopamine D2 and serotonin 5-HT2A receptors.
Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of this compound Enantiomers
| Compound | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) |
| (+)-Elopiprazole | 5.2 | 15.8 |
| (-)-Elopiprazole | 89.4 | 250.1 |
| Racemic this compound | 10.5 | 32.7 |
Lower Ki values indicate higher binding affinity.
Table 2: Hypothetical Functional Activities (IC50/EC50, nM) of this compound Enantiomers
| Compound | Dopamine D2 Receptor (Antagonist IC50, nM) | Serotonin 5-HT2A Receptor (Antagonist IC50, nM) |
| (+)-Elopiprazole | 12.3 | 28.5 |
| (-)-Elopiprazole | 150.7 | 450.9 |
| Racemic this compound | 25.1 | 58.3 |
Lower IC50 values indicate higher antagonist potency.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be used to generate the data presented above.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound enantiomers for the human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Cell membranes prepared from HEK-293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.
-
Radioligands: [³H]Spiperone (for D2 receptors) and [³H]Ketanserin (for 5-HT2A receptors).
-
Non-specific binding competitors: Haloperidol (for D2) and Mianserin (for 5-HT2A).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In each well of a 96-well microplate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kd, 50 µL of either buffer (for total binding), the non-specific competitor (for non-specific binding), or varying concentrations of the test compound (this compound enantiomers).
-
Incubation: Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (Calcium Flux Assay for 5-HT2A Receptor)
Objective: To determine the functional potency (IC50) of this compound enantiomers as antagonists of the human serotonin 5-HT2A receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT2A receptor and a G-protein that couples to the phospholipase C pathway.
-
Fluo-4 AM calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist: Serotonin (5-HT).
-
96-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells into 96-well microplates and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye in the dark at 37°C for 1 hour.
-
Compound Incubation: After washing to remove excess dye, add varying concentrations of the this compound enantiomers to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence.
-
Agonist Stimulation: Inject a pre-determined concentration of serotonin (e.g., the EC80 concentration) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. The antagonist effect of the this compound enantiomers is seen as a reduction in the serotonin-induced calcium signal. The IC50 values are determined by plotting the percentage inhibition of the agonist response against the concentration of the antagonist.
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of the dopamine D2 receptor.
A Head-to-Head Comparison: Elopiprazole and Brexpiprazole
A Comparative Analysis of Two Phenylpiperazine Class Antipsychotic Agents
In the landscape of psychopharmacology, the development of novel antipsychotic agents with improved efficacy and tolerability profiles remains a critical area of research. This guide provides a head-to-head comparison of Elopiprazole and Brexpiprazole, two drugs belonging to the phenylpiperazine class of antipsychotics. It is important to note that while Brexpiprazole is an approved and marketed medication with a substantial body of clinical data, this compound was never marketed, and publicly available information, particularly preclinical and clinical data, is scarce.[1][2][3] This guide, therefore, presents a comprehensive overview of Brexpiprazole, alongside the limited available information for this compound, to offer a comparative perspective for researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
Both this compound and Brexpiprazole were designed to modulate dopaminergic and serotonergic pathways, key neurotransmitter systems implicated in the pathophysiology of psychotic disorders.
This compound was developed as an antagonist at dopamine D2 and D3 receptors and an agonist at the serotonin 1A (5-HT1A) receptor.[4] This profile suggests a therapeutic potential in treating psychosis by blocking dopamine transmission while potentially mitigating some side effects and addressing negative and cognitive symptoms through its action on serotonin receptors.
Brexpiprazole is a serotonin-dopamine activity modulator (SDAM) with a more complex and well-characterized pharmacological profile. It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at serotonin 5-HT2A receptors.[5] Additionally, it exhibits antagonist activity at various other receptors, including noradrenergic alpha-1B/2C receptors.[5] This multi-receptor binding profile is believed to contribute to its efficacy in treating schizophrenia and as an adjunctive therapy for major depressive disorder.
The following table summarizes the known receptor binding affinities (Ki, nM) for Brexpiprazole. Data for this compound is not publicly available.
| Receptor | Brexpiprazole Ki (nM) | This compound Ki (nM) |
| Dopamine D2 | 0.30 | Data Not Available |
| Dopamine D3 | 1.1 | Data Not Available |
| Serotonin 5-HT1A | 0.12 | Data Not Available |
| Serotonin 5-HT2A | 0.47 | Data Not Available |
| Serotonin 5-HT2B | 1.9 | Data Not Available |
| Serotonin 5-HT7 | 3.7 | Data Not Available |
| Noradrenergic α1A | 3.8 | Data Not Available |
| Noradrenergic α1B | 0.17 | Data Not Available |
| Noradrenergic α2C | 0.59 | Data Not Available |
| Histamine H1 | 19 | Data Not Available |
Data for Brexpiprazole sourced from DrugBank.
Signaling Pathways
The distinct mechanisms of action of these compounds translate to different effects on downstream signaling pathways.
Clinical Efficacy and Safety: Brexpiprazole
As this compound did not proceed to extensive clinical trials, this section focuses on the well-documented clinical development of Brexpiprazole. The efficacy and safety of Brexpiprazole for the treatment of schizophrenia were primarily established in two pivotal, six-week, randomized, double-blind, placebo-controlled Phase 3 studies: VECTOR and BEACON.[5][6]
Experimental Protocols: VECTOR and BEACON Trials
Objective: To evaluate the efficacy, safety, and tolerability of fixed doses of Brexpiprazole versus placebo in adults with an acute exacerbation of schizophrenia.[7]
Study Design:
-
VECTOR (NCT01396421): A 6-week, multicenter, randomized, double-blind, placebo-controlled study. Patients were randomized to receive Brexpiprazole 0.25 mg, 2 mg, 4 mg, or placebo once daily.[6]
-
BEACON (NCT01393613): A 6-week, multicenter, randomized, double-blind, placebo-controlled study. Patients were randomized to receive Brexpiprazole 1 mg, 2 mg, 4 mg, or placebo once daily.[6][7]
Inclusion Criteria:
-
Adults aged 18-65 years with a diagnosis of schizophrenia (DSM-IV-TR).
-
Experiencing an acute exacerbation of psychotic symptoms.
-
Positive and Negative Syndrome Scale (PANSS) total score ≥ 80.
-
Clinical Global Impression - Severity (CGI-S) score ≥ 4.
Exclusion Criteria:
-
History of treatment resistance to antipsychotics.
-
Significant or unstable medical conditions.
-
Substance use disorder within the past 6 months.
Primary Efficacy Endpoint:
Key Secondary Efficacy Endpoint:
Statistical Analysis:
-
The primary efficacy analysis was performed using a mixed model for repeated measures (MMRM) on the intent-to-treat (ITT) population.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound [medbox.iiab.me]
- 4. medkoo.com [medkoo.com]
- 5. Executive Summary - Clinical Review Report: Brexpiprazole (Rexulti) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Results - Clinical Review Report: Brexpiprazole (Rexulti) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A multicenter, randomized, double-blind, controlled phase 3 trial of fixed-dose brexpiprazole for the treatment of adults with acute schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of Elopiprazole
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Elopiprazole. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this guide is based on best practices for handling potent pharmaceutical compounds and piperazine derivatives. It is imperative to obtain a substance-specific SDS from the supplier for definitive safety information.
Core Safety Principles
Due to the potent pharmacological activity of this compound, all handling procedures should be guided by the principle of minimizing exposure through inhalation, dermal contact, and ingestion. A risk assessment should be conducted for all experimental protocols involving this compound to determine the appropriate level of containment and personal protective equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The following table outlines the recommended PPE for handling this compound in a laboratory setting. This is a general guideline and may need to be adapted based on the specific procedures and quantities being used.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles with Side Shields | NIOSH-approved N95 Respirator or higher | Disposable Lab Coat or Gown |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | NIOSH-approved N95 Respirator or higher | Disposable Lab Coat or Gown |
| In-vitro/In-vivo Dosing | Biosafety Cabinet or Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles and Face Shield | As determined by risk assessment | Disposable Lab Coat or Gown |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound. The following step-by-step plan outlines the key phases of handling.
Preparation
-
Designated Area: All handling of this compound must occur in a designated and restricted-access area, such as a certified chemical fume hood or other appropriate ventilated enclosure.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
-
Waste Disposal: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
-
PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.
Handling
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent (e.g., 70% ethanol, followed by a suitable laboratory detergent).
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated consumables (e.g., gloves, weigh boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Emergency Procedures: Spill Response
In the event of a spill, follow these procedures immediately.
-
Evacuate: Alert personnel in the immediate area and evacuate the contaminated space.
-
Isolate: Restrict access to the spill area.
-
Ventilate: If safe to do so, ensure the area is well-ventilated, for instance by using a chemical fume hood.[2]
-
Report: Notify the laboratory supervisor and the institutional environmental health and safety (EHS) department.
-
Cleanup (Trained Personnel Only):
-
Don the appropriate PPE as outlined in the table above, including respiratory protection.
-
For small spills, use an appropriate absorbent material from a chemical spill kit to contain and absorb the spill. Work from the outside of the spill inwards.
-
Place all contaminated absorbent materials and cleaning supplies into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Below is a logical workflow for handling a chemical spill of this compound.
Caption: Workflow for this compound Spill Response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
